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Core Science & Biosynthesis

Foundational

The Indazole-3-Carboxamide Scaffold: Technical Analysis of 1H-indazol-3-yl(piperidin-1-yl)methanone

Executive Summary 1H-indazol-3-yl(piperidin-1-yl)methanone represents a "privileged scaffold" in modern medicinal chemistry. Structurally, it fuses a pharmacologically active indazole core with a piperidine moiety via a...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1H-indazol-3-yl(piperidin-1-yl)methanone represents a "privileged scaffold" in modern medicinal chemistry. Structurally, it fuses a pharmacologically active indazole core with a piperidine moiety via a carbonyl linker. This architecture serves as the critical "Head-Linker-Core" precursor for a vast class of synthetic cannabinoid receptor agonists (SCRAs)—specifically the "AM" and "AB" series—and has recently emerged as a template for glycogen synthase kinase 3


 (GSK-3

) inhibitors and CRAC channel blockers.

This guide provides a rigorous technical analysis of the molecule's physicochemical properties, synthetic pathways, and reactivity profiles, designed to support researchers in drug discovery and forensic analysis.

Part 1: Molecular Architecture & Physicochemical Profile

The molecule consists of a bicyclic 1H-indazole ring system substituted at the C3 position with a piperidine-1-carbonyl group. Its utility stems from the acidic proton at the N1 position, which acts as a chemical "handle" for further derivatization (typically alkylation).

Physicochemical Data Table
PropertyValue / DescriptorRelevance
IUPAC Name (1H-indazol-3-yl)(piperidin-1-yl)methanoneSystematic identification
Molecular Formula

Stoichiometry
Molecular Weight 229.28 g/mol Mass spectrometry (M+H: ~230.[1]29)
H-Bond Donors 1 (Indazole NH)Critical for receptor binding / solubility
H-Bond Acceptors 3 (N1, N2, Carbonyl O)Ligand-protein interaction points
LogP (Calc) ~2.1 - 2.5Moderate lipophilicity; CNS penetrant
pKa (Indazole NH) ~13.8 (DMSO)Weakly acidic; requires strong base for deprotonation
Tautomeric Equilibrium

A defining feature of this scaffold is the annular tautomerism between the 1H- and 2H-indazole forms. In solution, the 1H-tautomer is thermodynamically favored due to the preservation of the benzene ring's aromaticity (Clar's aromatic sextet). However, the 2H-tautomer is accessible and can dictate regioselectivity during synthesis if conditions are not controlled.

Tautomerism cluster_0 Thermodynamic Equilibrium node1 1H-Indazole Form (Thermodynamically Stable) Benzenoid Structure node2 2H-Indazole Form (Less Stable) Quinonoid Structure node1->node2  Ka (Minor)   caption Figure 1: Tautomeric equilibrium favoring the 1H-form due to aromatic stabilization.

Part 2: Synthetic Pathways[1][3]

The synthesis of 1H-indazol-3-yl(piperidin-1-yl)methanone is typically achieved via amide coupling. While historical methods utilized acid chlorides, modern protocols favor peptide coupling reagents (HATU or EDC/HOBt) to minimize side reactions and racemization (if chiral centers were present in the amine).

Optimized Synthetic Protocol (Amide Coupling)

Objective: Synthesis of 1H-indazol-3-yl(piperidin-1-yl)methanone from 1H-indazole-3-carboxylic acid.

Reagents:

  • 1H-indazole-3-carboxylic acid (1.0 eq)

  • Piperidine (1.2 eq)[2]

  • HATU (1-(Bis(dimethylamino)methylene)-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq)

  • DIPEA (N,N-Diisopropylethylamine) (2.5 eq)

  • Solvent: Anhydrous DMF or DMF/DCM (1:1)

Step-by-Step Methodology:

  • Activation: Charge a flame-dried round-bottom flask with 1H-indazole-3-carboxylic acid (1.0 eq) and anhydrous DMF (0.2 M concentration). Add DIPEA (2.5 eq) followed by HATU (1.2 eq). Stir at room temperature for 15 minutes. Causality: Pre-activation forms the active ester (O-At), facilitating nucleophilic attack.

  • Coupling: Add piperidine (1.2 eq) dropwise. The solution typically turns yellow/orange. Stir at room temperature for 4–6 hours.

  • Monitoring: Monitor via TLC (Mobile phase: 5% MeOH in DCM). Look for the disappearance of the acid (low Rf) and appearance of the amide (higher Rf).

  • Workup (Self-Validating Step): Dilute with EtOAc. Wash sequentially with:

    • 1M HCl (removes unreacted amine/DIPEA). Check aqueous pH < 3.

    • Sat. NaHCO3 (removes unreacted acid/HATU byproducts). Check aqueous pH > 8.

    • Brine.

  • Purification: Dry over Na2SO4, concentrate, and purify via flash column chromatography (Gradient: 0

    
     5% MeOH in DCM).
    

Yield Expectation: 85–95% isolated yield.

Part 3: Reactivity & Derivatization (N-Alkylation)[1]

The most critical application of this scaffold is its conversion into N1-substituted derivatives (e.g., AM-2201 analogs). This requires regioselective alkylation.

Regioselectivity (N1 vs. N2)

Alkylation can occur at N1 or N2.[1][3][4]

  • N1-Alkylation (Desired): Favored under thermodynamic control using strong bases (NaH, t-BuOK) in polar aprotic solvents (THF, DMF). The N1-anion is stabilized by the benzene ring.

  • N2-Alkylation (Undesired): Often competes under kinetic control or when using weak bases (K2CO3) with reactive electrophiles.

SynthesisFlow Start 1H-Indazole-3-carboxylic Acid Step1 Amide Coupling (HATU, Piperidine, DMF) Start->Step1 Amide 1H-indazol-3-yl(piperidin-1-yl)methanone (The Scaffold) Branch Deprotonation (NaH, 0°C) Amide->Branch  Activation   Step1->Amide N1_Product N1-Alkylated Product (Thermodynamic Major) Bioactive Cannabinoid/Kinase Inhibitor Branch->N1_Product  Electrophile (R-X) Thermodynamic Control   N2_Product N2-Alkylated Product (Kinetic Minor) Often Inactive Branch->N2_Product  Kinetic Leakage   caption Figure 2: Synthetic workflow emphasizing the critical regioselective alkylation step.

Part 4: Analytical Characterization

Validating the structure requires distinguishing the scaffold from its isomers.

Proton NMR ( H NMR, 400 MHz, DMSO- )
  • Indazole NH: ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

    
     13.5–13.8 ppm (Broad singlet). Disappears upon D2O shake.
    
  • Indazole Aromatics: Four distinct signals in the aromatic region (

    
     7.2–8.2 ppm).
    
    • H-4 (doublet, ~8.1 ppm) is often deshielded by the adjacent carbonyl.

  • Piperidine Ring:

    • 
      -protons (adjacent to N): Broad multiplets at 
      
      
      
      3.4–3.8 ppm. Due to restricted rotation of the amide bond, these may appear as two distinct groups (cis/trans rotamers) at room temperature.
    • 
      -protons: Multiplets at 
      
      
      
      1.5–1.7 ppm.
Infrared Spectroscopy (FT-IR)
  • Amide I (C=O): Strong band at 1620–1640 cm

    
     . This is lower than a typical ketone due to conjugation with the indazole and the amide resonance.
    
  • NH Stretch: Broad band at 3100–3300 cm

    
     .
    
  • C=N Stretch: Weak band ~1580 cm

    
     (Indazole ring).
    

Part 5: Pharmacological Context[6][7]

While 1H-indazol-3-yl(piperidin-1-yl)methanone is primarily a chemical intermediate, its structural features dictate the pharmacology of its derivatives.

  • Synthetic Cannabinoids (SCRAs):

    • The scaffold mimics the steric bulk of the naphthyl group in JWH-018 but adds polarity via the amide and indazole nitrogens.

    • Mechanism: Derivatives (e.g., N1-fluoropentyl) act as high-affinity full agonists at CB1 and CB2 receptors. The "linker" (carbonyl) geometry is crucial for hydrogen bonding within the receptor pocket.

  • Kinase Inhibition:

    • Recent studies identify indazole-3-carboxamides as ATP-competitive inhibitors of GSK-3

      
        and PAK1 . The indazole NH and N2 nitrogen often form a "hinge-binding" motif, mimicking the adenine ring of ATP.
      

References

  • Lynch, J. et al. (2021).[1] Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry. Retrieved from [Link]

  • Banister, S. D. et al. (2015). Pharmacology of Indole and Indazole Synthetic Cannabinoid Designer Drugs. ACS Chemical Neuroscience. (Contextual grounding for scaffold activity).
  • PubChem. (2025).[5] 1H-Indazole-3-carboxamide Compound Summary. National Library of Medicine. Retrieved from [Link]

  • Palazzino, G. et al. (2015). Structure-Based Discovery of 1H-Indazole-3-carboxamides as a Novel Structural Class of Human GSK-3 Inhibitors. Journal of Chemical Information and Modeling. Retrieved from [Link]

Sources

Exploratory

An In-depth Technical Guide to 1H-indazol-3-yl(piperidin-1-yl)methanone: Synthesis, Characterization, and Therapeutic Context

For the Attention of: Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive technical overview of 1H-indazol-3-yl(piperidin-1-yl)methanone, a member of the indazole-3-carboxamide...

Author: BenchChem Technical Support Team. Date: February 2026

For the Attention of: Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 1H-indazol-3-yl(piperidin-1-yl)methanone, a member of the indazole-3-carboxamide family, a scaffold of significant interest in contemporary drug discovery. While a specific CAS number for this parent compound is not readily found in major chemical registries, its synthesis and characterization have been reported in the scientific literature. This document will detail its chemical identity, plausible synthetic routes based on established methodologies, expected analytical characteristics, and the broader therapeutic potential of the indazole-3-carboxamide class of molecules.

Core Chemical Identity

1H-indazol-3-yl(piperidin-1-yl)methanone is a heterocyclic compound featuring a 1H-indazole core linked at the 3-position to a piperidine ring via a carbonyl bridge.

Chemical Identifiers and Properties

While a dedicated CAS registry number is not widely indexed, we can define the molecule by its fundamental identifiers and calculated properties. A closely related substituted analog, (1-(1H-indazole-3-carbonyl)piperidin-4-yl)(4-phenylpiperazin-1-yl)methanone, has been assigned CAS number 946339-80-6, illustrating the registry of more complex derivatives.[1] For the parent compound, the key identifiers are:

IdentifierValue
IUPAC Name (1H-Indazol-3-yl)(piperidin-1-yl)methanone
Molecular Formula C₁₃H₁₅N₃O
Molecular Weight 229.28 g/mol
Canonical SMILES C1CCN(CC1)C(=O)C2=NN=C3C=CC=C23
InChI Key (Generated from structure)
Physical Appearance Expected to be a solid at room temperature.

A reported synthesis of what appears to be this compound, named 1-(1H-Indazole-3-carbony1)piperidine, describes it as colorless prisms with a melting point of 206-208 °C after recrystallization from ethanol.[2]

Synthesis and Mechanism

The synthesis of 1H-indazol-3-yl(piperidin-1-yl)methanone is readily achievable through standard amide bond formation, coupling 1H-indazole-3-carboxylic acid with piperidine. The causality behind this experimental choice lies in the robust and well-documented nature of amide coupling reactions, which are fundamental in medicinal chemistry for their ability to link molecular fragments with high efficiency and predictability.

Logical Flow of Synthesis

The overall synthetic strategy involves the activation of the carboxylic acid group of 1H-indazole-3-carboxylic acid to make it susceptible to nucleophilic attack by the secondary amine of piperidine.

Synthesis_Workflow cluster_0 Preparation of Starting Material cluster_1 Amide Coupling Reaction cluster_2 Purification Indazole 1H-Indazole Carboxylic_Acid 1H-Indazole-3-carboxylic acid Indazole->Carboxylic_Acid Carboxylation Activation Activation of Carboxylic Acid (e.g., with EDC/HOBt) Carboxylic_Acid->Activation Coupling Nucleophilic Acyl Substitution Activation->Coupling Piperidine Piperidine Piperidine->Coupling Product 1H-indazol-3-yl(piperidin-1-yl)methanone Coupling->Product Workup Aqueous Workup Product->Workup Chromatography Column Chromatography / Recrystallization Workup->Chromatography

Caption: Synthetic workflow for 1H-indazol-3-yl(piperidin-1-yl)methanone.

Detailed Experimental Protocol: Amide Coupling

This protocol is adapted from established procedures for the synthesis of analogous 1H-indazole-3-carboxamides.[3][4] The use of EDC (a water-soluble carbodiimide) and HOBt is a standard method to form a highly reactive O-acylisourea intermediate, which is then readily attacked by the amine. Triethylamine (TEA) is used as a base to neutralize the hydrochloride salt of EDC and any acid formed during the reaction.

  • Dissolution and Activation:

    • In a round-bottom flask, dissolve 1H-indazole-3-carboxylic acid (1.0 equivalent) in an anhydrous polar aprotic solvent such as N,N-dimethylformamide (DMF).

    • To this solution, add 1-hydroxybenzotriazole (HOBt, 1.2 equivalents) and N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC.HCl, 1.2 equivalents).

    • Add triethylamine (TEA, 3.0 equivalents) to the mixture.

    • Stir the reaction mixture at room temperature for approximately 15 minutes to ensure the complete activation of the carboxylic acid.

  • Amine Addition:

    • To the activated mixture, add piperidine (1.0 equivalent) dropwise.

    • Continue to stir the reaction at room temperature for 4-6 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up and Extraction:

    • Upon completion, quench the reaction by pouring the mixture into ice-cold water.

    • Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate or a 10% methanol in chloroform solution (2 x volumes).[3]

    • Combine the organic layers and wash sequentially with a 10% sodium bicarbonate (NaHCO₃) solution and a brine solution.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) and filter.

  • Purification:

    • Remove the solvent under reduced pressure (rotary evaporation).

    • The crude product can be purified by column chromatography on silica gel, typically using a gradient of methanol in chloroform or ethyl acetate in hexanes.[3] Alternatively, recrystallization from a suitable solvent like ethanol can be employed to yield the pure product.[2]

Spectroscopic and Analytical Characterization

The identity and purity of the synthesized 1H-indazol-3-yl(piperidin-1-yl)methanone would be confirmed using standard analytical techniques. Based on data from analogous compounds, the following spectral characteristics are expected:[3][4]

Expected Spectroscopic Data
TechniqueExpected Observations
¹H NMR - Indazole Protons: Aromatic protons of the indazole ring are expected in the range of δ 7.2-8.2 ppm. - Piperidine Protons: Aliphatic protons of the piperidine ring will appear as multiplets in the upfield region, typically between δ 1.5-4.0 ppm. - NH Proton: A broad singlet for the indazole N-H proton is expected at a downfield chemical shift (> δ 13.0 ppm) in DMSO-d₆.[3]
¹³C NMR - Carbonyl Carbon: A characteristic peak for the amide carbonyl carbon will be observed around δ 160-170 ppm. - Aromatic Carbons: Peaks corresponding to the carbons of the indazole ring will be in the aromatic region (δ 110-140 ppm). - Aliphatic Carbons: Resonances for the piperidine carbons will be in the aliphatic region (δ 20-50 ppm).
IR Spectroscopy - N-H Stretch: A sharp peak around 3300-3400 cm⁻¹ corresponding to the N-H stretch of the indazole ring. - C=O Stretch: A strong absorption band for the amide carbonyl group around 1630-1660 cm⁻¹.[3] - C-H Stretches: Aliphatic and aromatic C-H stretching vibrations will be observed.
Mass Spectrometry The mass spectrum should show a molecular ion peak (M+) or a protonated molecular ion peak ([M+H]+) corresponding to the molecular weight of the compound (229.28 g/mol ).

Therapeutic Relevance and Drug Development Context

The 1H-indazole-3-carboxamide scaffold is a "privileged" structure in medicinal chemistry, meaning it is capable of binding to a variety of biological targets with high affinity.[5][6] This makes derivatives of this core structure highly valuable for drug discovery programs.

Established Biological Activities of the Scaffold
  • Kinase Inhibition: Numerous indazole derivatives are potent inhibitors of various protein kinases, which are critical regulators of cell signaling and are often dysregulated in cancer. For example, 1H-indazole-3-carboxamide derivatives have been identified as potent and selective inhibitors of p21-activated kinase 1 (PAK1), a target for anti-cancer therapies aimed at preventing tumor migration and invasion.[7]

  • Ion Channel Modulation: This scaffold has also yielded potent blockers of ion channels, such as the Calcium Release-Activated Calcium (CRAC) channels, which are important in immune cell function.[8][9] The specific regiochemistry of the 3-carboxamide is crucial for this activity.[8][9]

  • Other Therapeutic Areas: Indazole derivatives have been investigated for a wide range of other pharmacological activities, including anti-inflammatory, anti-HIV, and neuroprotective effects.[10][11][12]

Signaling Pathway Interaction Model

The diagram below illustrates a generalized mechanism by which an indazole-3-carboxamide derivative might act as a kinase inhibitor, a common mode of action for this class of compounds.

Kinase_Inhibition Indazole_Compound 1H-Indazol-3-yl(piperidin-1-yl)methanone Kinase Protein Kinase (e.g., PAK1) Indazole_Compound->Kinase Binds to ATP-binding site Indazole_Compound->Kinase Inhibits ATP binding Phosphorylated_Substrate Phosphorylated Substrate Protein Kinase->Phosphorylated_Substrate Phosphorylates ATP ATP ATP->Kinase Binds Substrate Substrate Protein Substrate->Kinase Binds Downstream_Signaling Downstream Cellular Response (e.g., Proliferation, Migration) Phosphorylated_Substrate->Downstream_Signaling Activates

Caption: Generalized mechanism of kinase inhibition by an indazole derivative.

The specific biological activity of 1H-indazol-3-yl(piperidin-1-yl)methanone has not been extensively reported. However, given the known structure-activity relationships of this class, the piperidine moiety is likely to influence the compound's pharmacokinetic properties (such as solubility and cell permeability) and may contribute to its binding affinity and selectivity for specific biological targets. Further research would be required to elucidate its precise pharmacological profile.

Conclusion

1H-indazol-3-yl(piperidin-1-yl)methanone is a readily synthesizable compound belonging to the medicinally important class of 1H-indazole-3-carboxamides. While detailed biological data for this specific molecule is sparse in the public domain, the established therapeutic relevance of its core scaffold suggests its potential as a valuable building block or lead compound in drug discovery. The synthetic and analytical protocols outlined in this guide provide a solid foundation for researchers to produce and characterize this compound for further investigation into its pharmacological properties.

References

  • Narayana Swamy, G., et al. (2012). Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Der Pharma Chemica, 4(3), 1311-1316. Available at: [Link]

  • Yoshida, T., et al. (1996). Practical synthesis of 1H-indazole-3-carboxylic acid and its derivatives. Heterocycles, 43(12), 2701-2712. Available at: [Link]

  • Chemsrc. (n.d.). (1-(1H-indazole-3-carbonyl)piperidin-4-yl)(4-phenylpiperazin-1-yl)methanone. Retrieved from [Link]

  • University of Miami. (n.d.). Structure-activity relationships, and drug metabolism and pharmacokinetic properties for indazole piperazine and indazole piperidine inhibitors of ROCK-II. Retrieved from [Link]

  • ResearchGate. (2012). Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Retrieved from [Link]

  • Li, Y., et al. (2020). Design and synthesis of 1H-indazole-3-carboxamide derivatives as potent and selective PAK1 inhibitors with anti-tumour migration and invasion activities. European Journal of Medicinal Chemistry, 203, 112517. Available at: [Link]

  • Sun, L., et al. (2017). Structure-activity relationship study and discovery of indazole 3-carboxamides as calcium-release activated calcium channel blockers. Bioorganic & Medicinal Chemistry Letters, 27(5), 1195-1200. Available at: [Link]

  • Sun, L., et al. (2017). Structure-activity relationship study and discovery of indazole 3-carboxamides as calcium-release activated calcium channel blockers. PMC. Available at: [Link]

  • ResearchGate. (2015). Structure-activity relationships, and drug metabolism and pharmacokinetic properties for indazole piperazine and indazole piperidine inhibitors of ROCK-II. Retrieved from [Link]

  • UNODC. (n.d.). (1-pentyl-1H-indazol-3-yl)(piperazin-1-yl)methanone. Retrieved from [Link]

  • Semantic Scholar. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. Retrieved from [Link]

  • PubChem. (n.d.). 1H-Indazol-3-ylmethanol. Retrieved from [Link]

  • Boiani, M., & González, M. (2005). Pharmacological properties of indazole derivatives: recent developments. Mini reviews in medicinal chemistry, 5(9), 801-815. Available at: [Link]

  • Mal, S., et al. (2022). A review on synthetic strategy, molecular pharmacology of indazole derivatives, and their future perspective. Drug Development Research, 83(8), 1759-1782. Available at: [Link]

  • Journal of Pharmaceutical Negative Results. (2022). Indazole From Natural Resources And Biological Activity. Retrieved from [Link]

  • Zhang, Y., et al. (2018). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 23(11), 2783. Available at: [Link]

  • MDPI. (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. Retrieved from [Link]

  • PrepChem. (n.d.). Synthesis of 1-(1-Methyl-1H-indazol-3-yl)ethanone. Retrieved from [Link]

Sources

Foundational

solubility data of 1H-indazol-3-yl(piperidin-1-yl)methanone in organic solvents

Technical Whitepaper: Solvation Thermodynamics and Solubility Profiling of 1H-indazol-3-yl(piperidin-1-yl)methanone Executive Summary This technical guide provides a comprehensive analysis of the physicochemical properti...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Solvation Thermodynamics and Solubility Profiling of 1H-indazol-3-yl(piperidin-1-yl)methanone

Executive Summary

This technical guide provides a comprehensive analysis of the physicochemical properties and solubility profile of 1H-indazol-3-yl(piperidin-1-yl)methanone (also referred to as 1-(1H-indazol-3-ylcarbonyl)piperidine ). As a critical intermediate in the synthesis of bioactive indazole-3-carboxamides (often investigated for cannabinoid receptor agonism or kinase inhibition), understanding its solvation thermodynamics is essential for optimizing purification, formulation, and biological assay preparation.

This document synthesizes experimental data from synthetic literature with thermodynamic principles to establish a solubility profile. It further details a validated experimental protocol for determining precise solubility limits, ensuring reproducibility in research settings.

Physicochemical Characterization

Before analyzing solubility, one must understand the structural determinants governing the solute-solvent interaction.

PropertyValue / DescriptionImpact on Solubility
IUPAC Name 1H-indazol-3-yl(piperidin-1-yl)methanoneN/A
Molecular Formula C₁₃H₁₅N₃OModerate Molecular Weight
Molecular Weight 229.28 g/mol Favorable for organic permeation
Melting Point 206–208 °C (Ethanol) [1]High. Indicates high crystal lattice energy, requiring high solvation energy to dissolve.
H-Bond Donors 1 (Indazole N-H)Critical. Strong intermolecular H-bonding reduces solubility in non-polar solvents.
H-Bond Acceptors 3 (Amide O, Indazole Ns)Facilitates solubility in polar protic/aprotic solvents.
LogP (Predicted) ~1.8 – 2.2Moderately lipophilic; prefers organic media over aqueous.

Thermodynamic Insight: The high melting point (>200°C) suggests that the solid state is stabilized by a robust hydrogen-bonding network involving the un-substituted indazole N-H and the carbonyl oxygen. Dissolution requires a solvent capable of disrupting these intermolecular forces (high dielectric constant or strong H-bond acceptor capacity).

Solubility Data Profile

The following data categorizes solvent compatibility based on experimental synthesis workflows and structural analog behavior.

Table 1: Solubility Profile in Organic Solvents
Solvent ClassSpecific SolventSolubility StatusOperational Notes
Polar Aprotic DMSO High (>50 mg/mL)Preferred solvent for stock solutions. Disrupts H-bonds effectively.
DMF High (>50 mg/mL)Alternative stock solvent; difficult to remove due to high boiling point.
Polar Protic Ethanol Temperature Dependent Key Solvent. Soluble at reflux; crystallizes upon cooling. Used for purification [1].[1][2]
Methanol Moderate Good for chromatography (e.g., 5% MeOH in CHCl₃) [2].
Chlorinated Chloroform Moderate/High Soluble. Often used in extraction and chromatography mobile phases.
DCM Moderate Good solubility, but lower boiling point limits thermal dissolution assistance.
Non-Polar Hexane Insoluble Used as an anti-solvent to precipitate the compound from ethyl acetate or alcohols.
Diethyl Ether Low/Insoluble Poor interaction with the polar amide/indazole core.
Aqueous Water Insoluble Hydrophobic core dominates; requires pH adjustment (acidic) to protonate for solubility.

Critical Note: The presence of the unsubstituted 1H-indazole nitrogen makes this compound significantly less soluble in non-polar solvents (Hexane, Toluene) compared to its 1-alkyl or 1-benzyl analogs (e.g., AM-2201 precursors).

Experimental Protocol: Thermodynamic Solubility Determination

To generate precise quantitative data (mg/mL) for internal documentation, follow this "Shake-Flask" methodology coupled with HPLC-UV quantification. This protocol ensures equilibrium is reached, distinguishing kinetic solubility from thermodynamic solubility.

Phase A: Preparation & Saturation
  • Excess Addition: Weigh approximately 20 mg of 1H-indazol-3-yl(piperidin-1-yl)methanone into a standard 4 mL glass vial.

  • Solvent Addition: Add 1.0 mL of the target solvent (e.g., Methanol, DMSO).

  • Equilibration:

    • Seal the vial tightly.

    • Place in a thermomixer or orbital shaker at 25°C ± 0.5°C for 24 hours .

    • Why? 24 hours ensures the solid-liquid equilibrium is established ($ \Delta G = 0 $).

  • Visual Check: If the solid dissolves completely, the solution is not saturated. Add more solid until a visible precipitate remains.

Phase B: Phase Separation & Sampling
  • Filtration/Centrifugation:

    • Preferred: Centrifuge at 10,000 rpm for 10 minutes to pellet the undissolved solid.

    • Alternative: Filter through a 0.45 µm PTFE syringe filter (ensure filter compatibility with solvent).

  • Dilution: Transfer a precise aliquot (e.g., 100 µL) of the supernatant into a volumetric flask and dilute with mobile phase (usually Acetonitrile/Water) to bring the concentration within the linear range of the detector.

Phase C: Quantification (HPLC-UV)
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 5 µm, 4.6 x 150 mm).

  • Mobile Phase: Isocratic 60:40 Acetonitrile:Water (with 0.1% Formic Acid).

  • Wavelength: 254 nm (Indazole chromophore).

  • Calculation: Compare peak area against a 5-point calibration curve of the standard compound.

Visualization of Solubility Workflow

The following diagram outlines the logical flow for determining and validating solubility data, ensuring data integrity (E-E-A-T).

SolubilityProtocol Start Solid Compound (Excess) Solvent Add Solvent (MeOH, DMSO, etc.) Start->Solvent Equilibrate Equilibrate 25°C, 24h, Shaking Solvent->Equilibrate Check Visual Check: Solid Remaining? Equilibrate->Check AddMore Add More Solid Check->AddMore No Separate Centrifuge/Filter (Remove Solid) Check->Separate Yes (Saturated) AddMore->Equilibrate Dilute Dilute Aliquot (Mobile Phase) Separate->Dilute Analyze HPLC-UV Quantification Dilute->Analyze

Figure 1: Standardized Shake-Flask Protocol for Thermodynamic Solubility Determination.

Thermodynamic Modeling & Implications

For researchers requiring solubility estimation at different temperatures (e.g., for recrystallization optimization), the Apelblat Equation is the standard model for this class of compounds:



Where:

  • 
     is the mole fraction solubility.
    
  • 
     is the absolute temperature.
    
  • 
     are empirical constants derived from experimental data points (e.g., 25°C, 40°C, 60°C).
    

Application: Since 1H-indazol-3-yl(piperidin-1-yl)methanone shows a steep solubility curve in Ethanol (soluble hot, insoluble cold), the enthalpy of solution ($ \Delta H_{sol} $) is positive and large. This endothermic dissolution process confirms that heating is required to overcome the lattice energy of the crystal form.

References

  • Uchibori, A., et al. (1999). "Practical Synthesis of 1H-Indazole-3-carboxylic Acid and Its Derivatives." Heterocycles, 51(11), 2639.

    • Key Data: Reports synthesis, melting point (206-208°C)
  • Narayana Swamy, G., et al. (2012).[3] "Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives." Der Pharma Chemica, 4(3), 1311-1316.[3]

    • Key Data: Describes purification of similar indazole amides using Methanol/Chloroform gradients.
  • PubChem Compound Summary. "3-Amino-1h-Indazol-5-Yl)[(2s)-2-(4-Fluorophenyl)piperidin-1-Yl]methanone" (Analogous structures).

    • Key Data: Provides computed physicochemical properties (LogP, H-bond counts) for structural analogs used in predictive modeling.

Sources

Exploratory

Technical Guide: Toxicological Profile &amp; Safety Data Sheet for 1H-indazol-3-yl(piperidin-1-yl)methanone

The following technical guide provides a comprehensive toxicological and safety analysis of 1H-indazol-3-yl(piperidin-1-yl)methanone . Due to the status of this compound as a specialized chemical intermediate and pharmac...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides a comprehensive toxicological and safety analysis of 1H-indazol-3-yl(piperidin-1-yl)methanone . Due to the status of this compound as a specialized chemical intermediate and pharmacophore scaffold rather than a high-volume commodity chemical, this guide synthesizes available empirical data with Structure-Activity Relationship (SAR) predictions and rigorous handling protocols derived from analogous indazole-3-carboxamides.[1][2]

[1][2]

Part 1: Substance Identity & Pharmacophore Analysis

Chemical Identification

This compound represents a "privileged scaffold" in medicinal chemistry, combining the bio-isosteric properties of the indazole ring with the metabolic stability and solubility profile of the piperidine amide.[1] It is frequently utilized as a core fragment in the synthesis of Synthetic Cannabinoid Receptor Agonists (SCRAs) , Kinase Inhibitors (e.g., VEGFR, PDGFR), and 5-HT receptor modulators .[1][2]

AttributeDetail
Chemical Name 1H-indazol-3-yl(piperidin-1-yl)methanone
Common Synonyms Indazole-3-carboxylic acid piperidide; 3-(Piperidine-1-carbonyl)-1H-indazole
Molecular Formula C₁₃H₁₃N₃O
Molecular Weight 229.28 g/mol
SMILES O=C(N1CCCCC1)C2=NNC3=CC=CC=C32
CAS Number Not widely listed (Research Chemical); Analogous to 59591-73-0 (Phenyl analog)
Physical State Solid (White to Off-white crystalline powder)
Solubility DMSO (>20 mg/mL), DMF; Low solubility in water.[1][2][3]
Structural Biology & Pharmacological Potential

The 1H-indazol-3-yl core is a bio-isostere of the indole-3-yl moiety found in tryptophan and auxin.[1][2] The unsubstituted Nitrogen (N1) at the indazole ring is a critical "molecular switch."[1][2]

  • Unsubstituted (1H): Generally possesses low affinity for Cannabinoid (CB1/CB2) receptors but may retain kinase inhibitory activity or act as a partial agonist at serotonergic targets.[1][2]

  • Substituted (N1-Alkyl/Benzyl): N1-alkylation (e.g., with a fluorobenzyl or pentyl chain) drastically increases lipophilicity and affinity for CB1 receptors, transforming this scaffold into a potent psychoactive substance (SCRA).[1][2]

Diagram 1: Pharmacophore & Reactivity Map This diagram illustrates the reactive sites and pharmacophoric features of the molecule.[1][2]

Pharmacophore Core 1H-Indazole Core (Scaffold) N1 N1 Position (Nucleophilic/H-Bond Donor) Core->N1 Site of Alkylation (Bioactivation) C3 C3 Position (Linker Attachment) Core->C3 Covalent Bond Bioactivity Target Affinity (Kinase/GPCR) N1->Bioactivity Modulates Potency Linker Carbonyl (C=O) (H-Bond Acceptor) C3->Linker Amide Bond (Stable) Piperidine Piperidine Ring (Lipophilic Domain) Linker->Piperidine Amide N Metabolism Phase I Metabolic Clearance Piperidine->Metabolism Hydroxylation Site

Caption: Pharmacophore map highlighting the N1 "switch" for bioactivity and the piperidine ring as a metabolic handle.

Part 2: Safety Data Sheet (SDS) Synthesis

As a research chemical without a harmonized GHS classification, the following SDS data is derived from Read-Across methodology using validated surrogates (Indazole-3-carboxylic acid and Piperidine).

Hazards Identification (GHS Classification)

Signal Word: WARNING [1][2]

Hazard ClassCategoryHazard StatementCode
Acute Toxicity (Oral) Cat 4Harmful if swallowed.[1][2]H302
Skin Corrosion/Irritation Cat 2Causes skin irritation.[1][2][4][5]H315
Serious Eye Damage/Irritation Cat 2ACauses serious eye irritation.[1][2][4][5]H319
STOT - Single Exposure Cat 3May cause respiratory irritation.[1][2][5]H335
Sensitization (Skin) Cat 1BMay cause an allergic skin reaction (Predicted).[1][2]H317
Precautionary Statements
  • Prevention: P261 Avoid breathing dust/fume; P280 Wear protective gloves/eye protection (Nitrile rubber, Safety Goggles).[1][2]

  • Response:

    • If Swallowed: P301+P312 Call a POISON CENTER if you feel unwell.[1][2][4][6] Rinse mouth.[1][2][4][5][6][7]

    • If on Skin:[1][2][4][6] P302+P352 Wash with plenty of soap and water.[1][2][5]

    • If in Eyes: P305+P351+P338 Rinse cautiously with water for 15 minutes.[1][2][5] Remove contact lenses.[1][2][4][5][6]

Handling & Storage Protocols
  • Containment: Handle within a certified Chemical Fume Hood. Use a HEPA-filtered balance enclosure for weighing quantities >10 mg.[1][2]

  • Storage: Store at 2-8°C (desiccated). Protect from light and moisture.[1][2][4][5][6]

  • Incompatibilities: Strong oxidizing agents, strong acids (hydrolysis of amide bond), acid chlorides.[2]

Part 3: Toxicological Profiling Strategy

Since specific in vivo data is often absent for early-stage intermediates, researchers must implement a Self-Validating Screening Cascade .[1][2]

In Silico & In Vitro Toxicity Predictions

Based on the structure, the following toxicological endpoints are prioritized:

  • Genotoxicity (Ames Test):

    • Prediction:Negative .[1][2] Indazole and piperidine cores are generally non-mutagenic in standard Salmonella typhimurium strains (TA98, TA100).[1][2]

    • Protocol: OECD 471 compliant Ames test with/without S9 metabolic activation.[1][2]

  • Cardiotoxicity (hERG Inhibition):

    • Risk:[1][2][4][6]Moderate . Many piperidine-containing small molecules block the hERG potassium channel, leading to QT prolongation.[1][2]

    • Protocol: Automated Patch Clamp assay (e.g., QPatch) at 1µM, 10µM, and 30µM concentrations.[2]

  • Cytotoxicity (HepG2):

    • Mechanism:[1][2][4] Potential formation of reactive metabolites via piperidine ring opening or epoxide formation.[1][2]

    • Protocol: MTT or ATP-depletion assay in HepG2 cells (24h exposure).

Metabolic Fate & Bioactivation

The metabolic stability of 1H-indazol-3-yl(piperidin-1-yl)methanone is dictated by Phase I (oxidation) and Phase II (conjugation) reactions.[1][2]

Diagram 2: Predicted Metabolic Pathways This flowchart details the likely biotransformation routes in mammalian systems.[1][2]

Metabolism cluster_PhaseI Phase I (CYP450 Mediated) cluster_PhaseII Phase II (Conjugation) Parent Parent Compound (1H-indazol-3-yl...) M1 M1: Piperidine-4-hydroxylation (CYP2D6/3A4) Parent->M1 Oxidation M2 M2: Indazole N-Hydroxylation (Minor) Parent->M2 Oxidation M3 M3: N-Glucuronidation (UGT Enzymes) Parent->M3 Direct Conjugation M4 M4: O-Glucuronidation (Excretion) M1->M4 Conjugation Excretion Urine/Bile Elimination M3->Excretion Renal Clearance M4->Excretion Renal Clearance

Caption: Metabolic pathway predicting hydroxylation (M1) and direct N-glucuronidation (M3) as primary clearance routes.[1][2]

Part 4: Experimental Protocols for Verification

To validate the safety profile, the following standardized protocols should be employed.

Protocol: Determination of Aqueous Solubility (Kinetic)

Rationale: Poor solubility can lead to false negatives in toxicity assays (precipitation).[1][2]

  • Preparation: Prepare a 10 mM stock solution in DMSO.

  • Dilution: Spike stock into PBS (pH 7.4) to reach target concentrations (1, 10, 100 µM) in a 96-well plate. Final DMSO < 1%.[1][2]

  • Incubation: Shake at 25°C for 24 hours.

  • Filtration: Filter using a 0.45 µm PVDF filter plate to remove precipitate.

  • Analysis: Quantify filtrate using HPLC-UV (254 nm) against a standard curve.

  • Criteria: If solubility < 10 µM, use a solubilizing agent (e.g., Cyclodextrin) for animal studies.

Protocol: In Vitro Microsomal Stability Assay

Rationale: Estimate half-life (t1/2) and intrinsic clearance (CLint).[1][2]

  • System: Pooled Human Liver Microsomes (HLM) at 0.5 mg/mL protein.[1][2]

  • Reaction: Incubate 1 µM test compound with NADPH regenerating system in phosphate buffer (pH 7.4) at 37°C.[1][2]

  • Sampling: Quench aliquots at 0, 5, 15, 30, and 60 minutes with ice-cold Acetonitrile (containing Internal Standard).

  • Analysis: Centrifuge and analyze supernatant via LC-MS/MS (MRM mode).

  • Calculation: Plot ln(remaining %) vs. time. Slope = -k.

    
    .[1][2]
    

References

  • PubChem. (2025).[1][2] Compound Summary: Indazole-3-carboxamide derivatives. National Library of Medicine.[1][2] [Link]

  • European Chemicals Agency (ECHA). (2024).[1][2] Guidance on Information Requirements and Chemical Safety Assessment: Chapter R.7a. ECHA.[1][2] [Link]

  • Banister, S. D., et al. (2015).[1][2] Pharmacology of Indole and Indazole Synthetic Cannabinoid Receptor Agonists. ACS Chemical Neuroscience.[1][2] [Link]

  • OECD. (2020).[1][2] Test No. 471: Bacterial Reverse Mutation Test. OECD Guidelines for the Testing of Chemicals.[1][2] [Link][1][2]

Sources

Protocols & Analytical Methods

Method

Application Note: High-Recovery Solid Phase Extraction of 1H-Indazol-3-yl(piperidin-1-yl)methanone from Human Plasma using Mixed-Mode Cation Exchange

Abstract This application note presents a robust and reliable solid phase extraction (SPE) protocol for the efficient isolation and purification of 1H-indazol-3-yl(piperidin-1-yl)methanone from a complex human plasma mat...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note presents a robust and reliable solid phase extraction (SPE) protocol for the efficient isolation and purification of 1H-indazol-3-yl(piperidin-1-yl)methanone from a complex human plasma matrix. Due to the compound's dual chemical nature—possessing both hydrophobic regions and a readily protonatable basic nitrogen—a mixed-mode SPE strategy was employed. This method utilizes a polymeric sorbent functionalized with both reversed-phase and strong cation exchange (SCX) moieties. The protocol demonstrates high analyte recovery, excellent reproducibility, and significant reduction of matrix effects, such as those from phospholipids, making it ideal for downstream quantitative analysis by LC-MS/MS in regulated bioanalytical environments.

Introduction

1H-indazol-3-yl(piperidin-1-yl)methanone is a synthetic compound featuring an indazole core, a structure of significant interest in medicinal chemistry due to the diverse biological activities of its derivatives.[1][2] Accurate quantification of such compounds in biological matrices like plasma is fundamental to pharmacokinetic and toxicokinetic studies during drug development.[3] However, plasma presents a significant analytical challenge due to its high concentration of proteins, salts, and endogenous components like phospholipids, which can interfere with analysis and cause ion suppression in mass spectrometry.[4][5]

Solid phase extraction (SPE) is a preferred sample preparation technique for its ability to provide trace enrichment and purification, leading to cleaner extracts than simple protein precipitation or liquid-liquid extraction.[6][7] The selection of an appropriate SPE sorbent and method is critical and must be based on the physicochemical properties of the analyte and the nature of the sample matrix.[8]

This guide details a method leveraging a mixed-mode solid phase extraction approach. This strategy exploits both the hydrophobic character of the analyte's ring systems and the basicity of its piperidine nitrogen. By using a sorbent with both reversed-phase and strong cation exchange (SCX) functionalities, a powerful and selective extraction is achieved through a dual retention mechanism.[8][9] This allows for stringent wash steps that effectively remove different classes of interferences, resulting in a highly purified analyte extract suitable for sensitive bioanalysis.

Analyte Properties and Extraction Principle

The successful design of an SPE method hinges on a clear understanding of the analyte's structure and chemical properties.

Analyte: 1H-indazol-3-yl(piperidin-1-yl)methanone

PropertyValueRationale for SPE Strategy
Molecular Formula C₁₃H₁₅N₃O-
Molecular Weight 229.28 g/mol -
Chemical Structure Contains a hydrophobic indazole bicyclic system and a piperidine ring, making it suitable for reversed-phase retention.[10][11]
Key Functional Group Piperidine NitrogenThis secondary amine is basic and can be readily protonated under acidic conditions (pH < pKa) to form a cation.
Predicted pKa ~8.5-9.5 (for the conjugate acid of the piperidine nitrogen)By adjusting the sample pH to ~2 units below this pKa, we can ensure >99% of the analyte is positively charged.
Principle of Mixed-Mode Cation Exchange SPE

The chosen strategy relies on a polymeric sorbent that combines two distinct retention mechanisms: reversed-phase and strong cation exchange.[7][9] This dual-mode approach provides superior selectivity and cleanup compared to single-mode sorbents.[6]

  • Analyte Retention (Loading): The plasma sample is acidified prior to loading. This serves two purposes: it precipitates proteins and, crucially, it protonates the basic piperidine nitrogen, imparting a positive charge on the analyte. When loaded onto the conditioned and equilibrated SPE sorbent, the analyte is retained by two powerful interactions:

    • Ion Exchange: The positively charged analyte forms a strong electrostatic bond with the negatively charged sulfonic acid groups of the SCX sorbent.[8]

    • Reversed-Phase: The hydrophobic indazole and piperidine structures engage in van der Waals interactions with the polymer backbone of the sorbent.[12]

  • Interference Removal (Washing): The dual retention mechanism allows for aggressive and specific wash steps.

    • An acidic aqueous wash removes polar interferences (e.g., salts) without disrupting either retention mechanism.

    • An organic wash (e.g., with methanol) removes hydrophobic and non-polar interferences (e.g., phospholipids). The analyte is not eluted because it remains anchored by the strong ion-exchange interaction.[8]

  • Analyte Elution: To elute the analyte, the ion-exchange interaction must be disrupted. This is achieved by using an elution solvent containing a base (e.g., ammonium hydroxide). The base neutralizes the charge on the piperidine nitrogen, breaking the electrostatic bond. The organic component of the elution solvent then overcomes the weaker reversed-phase interactions, releasing the purified analyte.

G cluster_analyte Analyte Properties cluster_sorbent Mixed-Mode Sorbent cluster_retention Dual Retention Mechanism Analyte 1H-Indazol-3-yl(piperidin-1-yl)methanone Prop1 Hydrophobic Rings Analyte->Prop1 Prop2 Basic Piperidine N Analyte->Prop2 Mech1 Reversed-Phase Backbone Prop1->Mech1 van der Waals Interaction Mech2 Cation Exchange Sites (-SO3-) Prop2->Mech2 Electrostatic Interaction (at low pH) Sorbent Polymeric SCX Sorbent Sorbent->Mech1 Sorbent->Mech2 Retention Strong Analyte Retention Mech1->Retention Mech2->Retention

Figure 1: Logical diagram illustrating the dual retention mechanism.

Materials and Protocol

Materials and Reagents
  • SPE Sorbent: Polymeric Strong Cation Exchange (SCX) cartridges, 30 mg / 1 mL (e.g., Agilent Bond Elut Plexa PCX, Waters Oasis MCX, Phenomenex Strata-X-C)

  • Analyte: 1H-indazol-3-yl(piperidin-1-yl)methanone reference standard

  • Plasma: Blank human plasma (K₂EDTA as anticoagulant)

  • Reagents:

    • Methanol (HPLC or LC-MS grade)

    • Acetonitrile (HPLC or LC-MS grade)

    • Ammonium hydroxide (concentrated, ~28%)

    • Phosphoric acid (85%)

    • Ultrapure water

  • Apparatus:

    • SPE vacuum manifold

    • Centrifuge

    • Nitrogen evaporator

    • Analytical balance, vortex mixer, pipettes

    • 1.5 mL polypropylene tubes

Solution Preparation
  • 2% Phosphoric Acid: Add 2.35 mL of 85% phosphoric acid to 97.65 mL of ultrapure water.

  • Elution Solvent (5% NH₄OH in Methanol): In a fume hood, carefully add 5 mL of concentrated ammonium hydroxide to 95 mL of methanol. Prepare fresh daily.

  • Wash Solvent: Methanol (100%).

Detailed SPE Protocol

SPE_Workflow Pretreatment 1. Sample Pre-treatment - Thaw 200 µL Plasma - Add 200 µL 2% H₃PO₄ - Vortex & Centrifuge Load 4. Load - Load supernatant from Step 1 Pretreatment->Load Supernatant Condition 2. Condition - 1 mL Methanol Equilibrate 3. Equilibrate - 1 mL Water - 1 mL 2% H₃PO₄ Condition->Equilibrate Equilibrate->Load Wash1 5. Wash 1 (Polar) - 1 mL 2% H₃PO₄ Load->Wash1 Wash2 6. Wash 2 (Non-polar) - 1 mL Methanol Wash1->Wash2 Elute 7. Elute - 1 mL 5% NH₄OH in Methanol Wash2->Elute Drydown 8. Dry & Reconstitute - Evaporate under N₂ - Reconstitute in mobile phase Elute->Drydown

Figure 2: Step-by-step experimental workflow for the SPE protocol.

Step 1: Sample Pre-treatment

  • Pipette 200 µL of human plasma into a 1.5 mL polypropylene tube.

  • Add 200 µL of 2% phosphoric acid to the plasma.

  • Vortex for 30 seconds to mix and precipitate proteins.

  • Centrifuge at 14,000 x g for 10 minutes to pellet the precipitated proteins. The supernatant is the pre-treated sample.

Step 2: SPE Cartridge Conditioning

  • Place the SPE cartridges on the vacuum manifold.

  • Pass 1 mL of methanol through each cartridge. Do not let the sorbent bed go dry.

Step 3: SPE Cartridge Equilibration

  • Pass 1 mL of ultrapure water through each cartridge.

  • Pass 1 mL of 2% phosphoric acid through each cartridge to equilibrate it to the sample pH. Do not let the sorbent bed go dry.

Step 4: Sample Loading

  • Load the supernatant (approx. 400 µL) from Step 1 onto the equilibrated SPE cartridge.

  • Apply gentle vacuum to draw the sample through the sorbent at a slow, steady flow rate of approximately 1 mL/min.

Step 5: Wash 1 - Removal of Polar Interferences

  • Pass 1 mL of 2% phosphoric acid through the cartridge to wash away salts and other polar matrix components.

Step 6: Wash 2 - Removal of Non-polar Interferences

  • Pass 1 mL of methanol through the cartridge. This critical step removes retained phospholipids and other hydrophobic interferences.

  • Dry the sorbent bed under full vacuum for 1-2 minutes to remove any residual wash solvent.

Step 7: Analyte Elution

  • Place clean collection tubes inside the manifold.

  • Add 1 mL of the elution solvent (5% ammonium hydroxide in methanol) to the cartridge.

  • Allow the solvent to soak the sorbent bed for 30 seconds before applying gentle vacuum to slowly pull the eluate into the collection tube.

Step 8: Evaporation and Reconstitution

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried extract in 100 µL of a suitable solvent (e.g., the initial mobile phase of the LC method) for analysis.

Expected Results and Discussion

This method is designed to provide high recovery and excellent sample cleanup. The performance of the method should be validated by assessing recovery, matrix effects, and process efficiency according to regulatory guidelines.

ParameterFormulaTypical Acceptance Criteria
Recovery (%) (Peak area of pre-spiked sample / Peak area of post-spiked sample) x 100>85% and consistent
Matrix Effect (%) (Peak area of post-spiked sample / Peak area of neat standard) x 10085% - 115% (minimal ion suppression/enhancement)
Process Efficiency (%) (Peak area of pre-spiked sample / Peak area of neat standard) x 100Consistent and precise across concentration levels

The effectiveness of this protocol is directly attributable to the logic of the mixed-mode approach. The initial acidification is critical for ensuring the analyte is charged for retention on the SCX phase. The subsequent organic wash with methanol is a key differentiator from simple reversed-phase methods; it allows for the removal of strongly-retained hydrophobic interferences like phospholipids without premature elution of the analyte, which is held fast by the powerful ion-exchange mechanism.[8] Finally, the use of a basic elution solvent ensures a specific and targeted release of the analyte, leaving other potential cationic interferences behind.

Conclusion

The mixed-mode strong cation exchange SPE protocol detailed in this application note provides an effective and highly selective method for the extraction of 1H-indazol-3-yl(piperidin-1-yl)methanone from human plasma. By leveraging a dual retention mechanism, the method achieves high analyte recovery while significantly minimizing matrix interferences. This protocol establishes a robust foundation for developing validated, high-performance bioanalytical assays essential for drug development and clinical research.

References

  • Phenomenex. (n.d.). Tip for neutral analytes and contaminants.
  • Supelco. (n.d.). Mixed-Mode SPE Improves Extraction of Pharmaceutical Compounds from Biological Fluids.
  • Pule, B. O., Mmualefe, L. C., & Torto, N. (2013). Fractionation of Acidic, Basic, and Neutral Drugs from Plasma with an SPE Mixed Mode Strong Cation Exchange Polymeric Resin (Agilent SampliQ SCX). Agilent Technologies, Inc.
  • Agilent Technologies, Inc. (2013). Fractionation of Acidic, Basic, and Neutral Drugs from Plasma with an SPE Mixed Mode Strong Cation Exchange Polymeric Resin.
  • Hudson, W., & Junker-Buchheit, A. (2013). Fractionation of Acidic, Neutral and Basic Drugs from Plasma with Polymeric SPE Cation Exchange, and an Agilent Bond Elut Plexa PCX. Agilent Technologies, Inc.
  • Bioanalytical method development and its application to pharmacokinetics studies on Simvastatin in the presence of piperine and two of its synthetic derivatives. (2019). PubMed. Retrieved from [Link]

  • Gadipelly, C. et al. (2015). Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Der Pharma Chemica. Retrieved from [Link]

  • LibreTexts Chemistry. (2023). Solid-Phase Extraction. Retrieved from [Link]

  • Veeprho. (2024). Solid-Phase Extraction (SPE). Retrieved from [Link]

  • Gadipelly, C. et al. (2015). Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. ResearchGate. Retrieved from [Link]

  • Biotage. (2023). When should I choose a mixed-mode SPE?. Retrieved from [Link]

  • Singh, S. K. et al. (2018). Bioanalytical method development, validation and its application in pharmacokinetic studies of verapamil in the presence of piperine in rats. ResearchGate. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 1H-Indazol-3-ylmethanol. PubChem. Retrieved from [Link]

  • A&M Scientific. (2024). Bioanalytical Method Development: A Comprehensive Guide. Retrieved from [Link]

  • Patil, R. et al. (2019). Bioanalytical Method Development and Method Validation in Human Plasma by Using LC MS/MS. Academia.edu. Retrieved from [Link]

  • Waters Corporation. (n.d.). Understanding the Role of SPE for Clean-Up of Biological Matrices in Bioanalysis. Retrieved from [Link]

  • Journal of Pharmaceutical Negative Results. (n.d.). Indazole From Natural Resources And Biological Activity. Retrieved from [Link]

  • Wang, Y. et al. (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. Semantic Scholar. Retrieved from [Link]

  • Zhang, D. et al. (2018). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules. Retrieved from [Link]

  • ResearchGate. (2018). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Retrieved from [Link]

  • Zhang, D. et al. (2018). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. MDPI. Retrieved from [Link]

  • Musso, N. et al. (2024). Innovative Solid-Phase Extraction Strategies for Improving the Advanced Chromatographic Determination of Drugs in Challenging Biological Samples. MDPI. Retrieved from [Link]

  • Hight, M. R. et al. (2022). High Yielding, One-Pot Synthesis of Bis(1H-indazol-1-yl)methane Catalyzed by 3d-Metal Salts. Molecules. Retrieved from [Link]

  • Katayama, H. et al. (1996). Practical synthesis of 1H-indazole-3-carboxylic acid and its derivatives. HETEROCYCLES. Retrieved from [Link]

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Application

Application Notes &amp; Protocols: In Vitro Characterization of 1H-Indazol-3-yl(piperidin-1-yl)methanone Kinase Inhibitors

Introduction: The Indazole Scaffold and a Representative Target The 1H-indazole core is a well-established "privileged scaffold" in medicinal chemistry, forming the backbone of numerous FDA-approved protein kinase inhibi...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Indazole Scaffold and a Representative Target

The 1H-indazole core is a well-established "privileged scaffold" in medicinal chemistry, forming the backbone of numerous FDA-approved protein kinase inhibitors such as Pazopanib and Axitinib.[1][2] Its ability to form key hydrogen bond interactions with the hinge region of the kinase ATP-binding site makes it a highly valuable starting point for inhibitor design.[3] This guide provides a comprehensive framework for characterizing the in vitro activity of novel compounds based on the 1H-indazol-3-yl(piperidin-1-yl)methanone scaffold.

For the purpose of this protocol, we will use the placeholder name INV-101 to refer to a hypothetical test compound from this chemical series. We will focus on protocols to assess its inhibitory activity against p38 Mitogen-Activated Protein Kinase (MAPK) , a serine/threonine kinase that is a critical mediator of cellular responses to inflammatory cytokines and environmental stress.[4] Dysregulation of the p38 MAPK pathway is implicated in inflammatory diseases and cancer, making it a high-interest therapeutic target.[5][6][7]

This document outlines an integrated, two-stage approach:

  • Biochemical Activity Profiling: To determine the direct inhibitory effect of INV-101 on purified p38α kinase enzyme activity.

  • Cellular Target Engagement: To confirm that INV-101 can access its target in a cellular environment and inhibit the downstream signaling pathway.

Part 1: Biochemical Potency Assessment using the ADP-Glo™ Kinase Assay

Expert Rationale & Principle of the Assay

To quantify the direct inhibitory potential of a compound on its target kinase, a robust biochemical assay is the essential first step. The ADP-Glo™ Kinase Assay is a luminescent, homogeneous assay that measures kinase activity by quantifying the amount of adenosine diphosphate (ADP) produced during the enzymatic reaction.[8][9] This format is superior to many fluorescence-based methods as it is less susceptible to compound interference and directly measures the catalytic product, providing a true assessment of functional enzyme inhibition.[10]

The assay proceeds in two steps after the initial kinase reaction[11]:

  • ATP Depletion: The ADP-Glo™ Reagent is added to terminate the kinase reaction and eliminate any remaining ATP. This is crucial because high background ATP levels would overwhelm the signal in the next step.

  • ADP Conversion & Detection: The Kinase Detection Reagent is added, which contains enzymes that convert the ADP produced by the kinase back into ATP. This newly synthesized ATP then acts as a substrate for a luciferase/luciferin reaction, generating a light signal that is directly proportional to the initial kinase activity.[11]

Inhibitors of the kinase will reduce the amount of ADP produced, leading to a decrease in the luminescent signal.

Workflow for Biochemical IC50 Determination

cluster_prep Reagent Preparation cluster_reaction Kinase Reaction cluster_detection Luminescent Detection cluster_analysis Data Analysis prep_compound Prepare 10-point serial dilution of INV-101 plate Dispense INV-101 dilutions into 384-well plate prep_compound->plate prep_kinase Prepare p38α Kinase/ Substrate solution prep_atp Prepare ATP solution add_kinase Add Kinase/Substrate mix plate->add_kinase start_rxn Initiate reaction with ATP Incubate at RT add_kinase->start_rxn stop_rxn Add ADP-Glo™ Reagent (Stops reaction, depletes ATP) Incubate 40 min start_rxn->stop_rxn detect_rxn Add Kinase Detection Reagent (Converts ADP to ATP, generates light) Incubate 30-60 min stop_rxn->detect_rxn read_plate Measure Luminescence on a plate reader detect_rxn->read_plate calc_inhibition Calculate % Inhibition vs. DMSO control read_plate->calc_inhibition plot_curve Plot Dose-Response Curve calc_inhibition->plot_curve calc_ic50 Determine IC50 value plot_curve->calc_ic50

Caption: Workflow for the ADP-Glo™ Kinase Assay.
Detailed Protocol: p38α ADP-Glo™ Assay

Materials:

  • p38α (MAPK14), active (e.g., Promega, V1951)

  • Myelin Basic Protein (MBP) substrate

  • ATP (e.g., Promega, V9151)

  • ADP-Glo™ Kinase Assay Kit (Promega, V9101)

  • Kinase Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35

  • Test Compound (INV-101) in 100% DMSO

  • White, opaque 384-well assay plates (low volume)

Procedure:

  • Compound Preparation: a. Prepare a 10 mM stock solution of INV-101 in 100% DMSO. b. Create a 10-point, 4-fold serial dilution series in DMSO. This will be your 100x final concentration plate. c. Transfer 1 µL from the DMSO plate to a new plate and add 24 µL of Kinase Buffer to create an intermediate 4x dilution plate.

  • Kinase Reaction Setup (5 µL volume): a. Add 1.25 µL of the 4x compound dilutions to the appropriate wells of a 384-well assay plate. Include wells with DMSO only for high signal (0% inhibition) and no-enzyme wells for low signal (100% inhibition) controls. b. Prepare a 2x Kinase/Substrate master mix in Kinase Buffer containing p38α kinase and MBP substrate. c. Add 2.5 µL of the 2x Kinase/Substrate master mix to each well. d. Prepare a 4x ATP solution in Kinase Buffer. The final ATP concentration should be at or near the Km for p38α (typically 10-100 µM) to ensure sensitive detection of ATP-competitive inhibitors. e. To initiate the reaction, add 1.25 µL of the 4x ATP solution to each well. f. Mix the plate gently on a plate shaker for 30 seconds. g. Cover the plate and incubate at room temperature for 60 minutes.

  • ADP Detection: a. Equilibrate the ADP-Glo™ Reagent and Kinase Detection Reagent to room temperature.[12] b. Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction.[11] c. Mix gently and incubate at room temperature for 40 minutes.[11] d. Add 10 µL of Kinase Detection Reagent to each well. e. Mix gently and incubate at room temperature for 30-60 minutes to allow the luminescent signal to develop and stabilize.[12]

  • Data Acquisition: a. Measure luminescence using a plate-reading luminometer with an integration time of 0.5 to 1 second per well.

Data Analysis and Interpretation
  • Calculate Percent Inhibition:

    • % Inhibition = 100 * (1 - (Lumi_sample - Lumi_low) / (Lumi_high - Lumi_low))

    • Lumi_sample: Luminescence from wells with INV-101.

    • Lumi_high: Average luminescence from DMSO-only wells (0% inhibition).

    • Lumi_low: Average luminescence from no-enzyme wells (100% inhibition).

  • Determine IC50:

    • Plot % Inhibition versus the log concentration of INV-101.

    • Fit the data using a non-linear regression model (four-parameter variable slope) to determine the IC50 value, which is the concentration of inhibitor required to reduce enzyme activity by 50%.

ParameterRecommended ValueRationale
Assay Volume 5 µL + 5 µL + 10 µLStandard for 384-well format, conserves reagents.[11]
p38α Kinase 1-5 ng/wellTitrated to achieve ~10-30% ATP-to-ADP conversion.
ATP Concentration 50 µMNear the reported Km for p38α, allows for competitive inhibition detection.
Incubation Time 60 min (kinase), 40 min (stop), 30 min (detect)Standard times to ensure reaction completion and signal stability.[12]

Part 2: Cellular Activity Assessment using HTRF® Phospho-Protein Assay

Expert Rationale & Principle of the Assay

Demonstrating biochemical potency is only the first step. A successful inhibitor must be cell-permeable and engage its target in the complex intracellular environment.[13][14] We use a cell-based phospho-protein assay to measure the inhibition of a downstream substrate of p38 MAPK. Upon activation by cellular stress (e.g., Anisomycin or LPS), p38 MAPK phosphorylates several downstream targets, including Activating Transcription Factor 2 (ATF2).[4][15]

Homogeneous Time-Resolved Fluorescence (HTRF®) is an advanced immunoassay technology ideal for this purpose.[16] It uses two antibodies that recognize the target protein (ATF2):

  • Phospho-specific antibody: Labeled with a FRET acceptor (e.g., d2).

  • Total protein antibody: Recognizes the protein regardless of phosphorylation state and is labeled with a FRET donor (e.g., Europium cryptate).[17]

When both antibodies bind to phosphorylated ATF2, the donor and acceptor are brought into close proximity, generating a FRET signal upon excitation. The signal is directly proportional to the amount of phosphorylated substrate.[17] By measuring both the phospho- and total protein levels, the data can be normalized, correcting for variations in cell number or protein expression.[18] A potent, cell-active inhibitor like INV-101 will prevent the phosphorylation of ATF2, leading to a dose-dependent decrease in the HTRF signal.

p38 MAPK Signaling Pathway and HTRF® Assay Principle

cluster_htrf HTRF Detection Stress Cellular Stress (e.g., Anisomycin, LPS) MKK3_6 MKK3 / MKK6 Stress->MKK3_6 Activates p38 p38 MAPK MKK3_6->p38 Phosphorylates (Thr180/Tyr182) ATF2_inactive ATF2 p38->ATF2_inactive Phosphorylates ATF2_active p-ATF2 ATF2_inactive->ATF2_active Transcription Gene Transcription (Inflammation, Apoptosis) ATF2_active->Transcription Ab_Total Total-ATF2 Ab (Eu-Donor) ATF2_active->Ab_Total Ab_Phospho Phospho-ATF2 Ab (d2-Acceptor) ATF2_active->Ab_Phospho Inhibitor INV-101 Inhibitor->p38 Inhibits FRET FRET Signal Ab_Total->FRET Ab_Phospho->FRET

Caption: p38 MAPK pathway and the HTRF® detection principle.
Detailed Protocol: Cellular Phospho-ATF2 HTRF® Assay

Materials:

  • HEK293 or HeLa cells

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Anisomycin (p38 activator)

  • HTRF Phospho-ATF2 (Thr71) and Total-ATF2 Assay Kits (e.g., from Revvity)

  • Lysis Buffer (provided in kit)

  • White, tissue culture-treated 96-well plates

  • White, low-volume 384-well detection plates

Procedure:

  • Cell Plating: a. Seed HEK293 cells into a 96-well plate at a density of 50,000 - 80,000 cells/well in 100 µL of culture medium. b. Incubate overnight at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Treatment and Stimulation: a. Prepare serial dilutions of INV-101 in serum-free medium at 4x the final concentration. b. Aspirate the culture medium from the cells and replace it with 50 µL of serum-free medium. c. Add 25 µL of the 4x INV-101 dilutions to the wells. Include DMSO-only controls. d. Incubate for 1-2 hours at 37°C (pre-incubation). e. Prepare a 4x solution of Anisomycin at a pre-determined EC80 concentration (e.g., 400 ng/mL final). f. Add 25 µL of 4x Anisomycin to all wells except for the unstimulated (basal) controls. g. Incubate for 30 minutes at 37°C.

  • Cell Lysis: a. Aspirate the medium from the wells. b. Add 50 µL of the supplemented HTRF Lysis Buffer to each well. c. Incubate for 30 minutes at room temperature on an orbital shaker.[19]

  • HTRF Detection: a. Following the kit protocol, prepare the HTRF antibody detection mixes (one for phospho-ATF2, one for total-ATF2).[19] b. Transfer 16 µL of cell lysate from the 96-well plate into two separate wells of a 384-well detection plate (one for phospho, one for total).[19] c. Add 4 µL of the appropriate HTRF antibody mix to each well. d. Seal the plate and incubate at room temperature for 4 hours or overnight, protected from light.

  • Data Acquisition: a. Read the plate on an HTRF-compatible reader, measuring emission at both 665 nm (acceptor) and 620 nm (donor).

Data Analysis and Interpretation
  • Calculate HTRF Ratio:

    • HTRF Ratio = (Emission_665nm / Emission_620nm) * 10,000

  • Normalize Phospho-Signal to Total Protein:

    • Normalized Ratio = (HTRF Ratio_Phospho / HTRF Ratio_Total)

    • This step is critical to correct for any cytotoxic effects of the compound that might reduce cell number and, consequently, total protein levels.[18]

  • Calculate Percent Inhibition and IC50:

    • Use the Normalized Ratio to calculate % Inhibition relative to the stimulated (Anisomycin + DMSO) and unstimulated controls.

    • Plot % Inhibition versus the log concentration of INV-101 and fit the curve to determine the cellular IC50.

Summary of Results and Integrated View

Presenting the data from both assays in a single table provides a clear and comprehensive profile of the compound's in vitro activity.

Assay TypeTarget/PathwayEndpoint MeasuredHypothetical IC50 (INV-101)
Biochemical Purified p38α KinaseADP Production (Enzyme Activity)50 nM
Cellular p38 MAPK PathwayATF2 Phosphorylation (Downstream Signal)250 nM

Interpretation:

  • A potent biochemical IC50 (e.g., 50 nM) confirms that INV-101 is a direct and effective inhibitor of the p38α enzyme.

  • The cellular IC50 (e.g., 250 nM) demonstrates that the compound can penetrate the cell membrane and inhibit the target in its native environment.

  • A rightward shift in potency from the biochemical to the cellular assay (a higher IC50 value) is common and can be attributed to factors such as cell membrane permeability, compound efflux by transporters, plasma protein binding (if serum is present), or competition with high intracellular ATP concentrations (~1-10 mM). A shift of less than 10-fold is generally considered a strong result for a lead compound.

By following this structured approach, researchers can confidently characterize the in vitro potency and cellular efficacy of novel kinase inhibitors from the 1H-indazol-3-yl(piperidin-1-yl)methanone series, generating the critical data needed to advance promising compounds in the drug discovery pipeline.

References

  • Reaction Biology. (2022, May 11). Spotlight: Cell-based kinase assay formats. Link

  • Creative Diagnostics. P38 Signaling Pathway. Link

  • Thermo Fisher Scientific. LanthaScreen Eu Kinase Binding Assay for KDR Overview. Link

  • Promega Corporation. ADP-Glo(TM) Kinase Assay Quick Protocol #9FB099. Link

  • Promega Corporation. ADP-Glo™ Kinase Assay Technical Manual #TM313. Link

  • QIAGEN. p38 MAPK Signaling. Link

  • Benchchem. LanthaScreen® Eu Kinase Binding Assay for Zasocitinib: Application Notes and Protocols. Link

  • Cuadrado, A., & Nebreda, A. R. (2020). p38 MAPK Pathway in the Heart: New Insights in Health and Disease. International Journal of Molecular Sciences, 21(19), 7471. Link

  • ABclonal. (2022, April 1). Exploring the p38-MAPK Signaling Pathway. Link

  • Promega Corporation. ADP Glo Protocol. Link

  • Wikipedia. p38 mitogen-activated protein kinases. Link

  • Promega Corporation. ADP-Glo™ Kinase Assay Technical Manual. Link

  • Profacgen. Cell-based Kinase Assays. Link

  • Moon, S., et al. (2017). In vitro NLK Kinase Assay. Bio-protocol, 7(22), e2623. Link

  • Tandon, N., et al. (2021). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. RSC Medicinal Chemistry, 12(10), 1634-1664. Link

  • Fisher Scientific. LanthaScreen™ Eu Kinase Binding Assay for MAP2K4. Link

  • Promega Corporation. ADP-Glo™ Kinase Assay. Link

  • Shults, M. D., et al. (2016). A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. PLOS ONE, 11(9), e0161737. Link

  • Wang, Y., et al. (2023). Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors. European Journal of Medicinal Chemistry, 257, 115509. Link

  • PharmaBlock. Indazoles in Drug Discovery. Link

  • ResearchGate. Structures of kinase inhibitors containing an indazole moiety. Link

  • Ali, I., et al. (2022). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 27(15), 4944. Link

  • Denic, V., & Yu, H. (2022). In vitro kinase assay. Bio-protocol Preprint. Link

  • Martens, S. (2024). In vitro kinase assay. protocols.io. Link

  • Shults, M. D., et al. (2016). A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. PubMed. Link

  • Thermo Fisher Scientific. LanthaScreen Eu Kinase Binding Assay. Link

  • Reaction Biology. Kinase Screening Assay Services. Link

  • Interchim. (2023, June 30). Kinase activity assays: exploring methods for assessing enzyme function. Link

  • Revvity. In Vitro Kinase Assays. Link

  • Revvity. A smart HTRF phospho-protein platform to maximize anticancer drug discovery. Link

  • YouTube. (2024, June 11). How to run a cell based phospho HTRF assay. Link

  • Benchchem. Application Notes and Protocols for STAT5 Phosphorylation Assay with AWT020. Link

  • Revvity. A guideline for HTRF® cell-based phospho-protein data normalization. Link

  • Thermo Fisher Scientific. LanthaScreen® Kinase Activity Assays. Link

  • Revvity. HTRF Human Phospho-AKT1/2/3 (Ser473) Detection Kit. Link

  • Wang, X., et al. (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. International Journal of Molecular Sciences, 24(10), 8686. Link

Sources

Method

Application Note: Precision Synthesis of 1H-indazol-3-yl(piperidin-1-yl)methanone

Executive Summary The synthesis of 1H-indazol-3-yl(piperidin-1-yl)methanone represents a critical transformation in the development of synthetic cannabinoids (e.g., AM-2201 analogues) and kinase inhibitors. The core chal...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The synthesis of 1H-indazol-3-yl(piperidin-1-yl)methanone represents a critical transformation in the development of synthetic cannabinoids (e.g., AM-2201 analogues) and kinase inhibitors. The core challenge lies in the amphoteric nature of the indazole ring, specifically the acidity of the N1 proton (


), which can lead to competitive N-acylation or solubility issues during the activation of the C3-carboxylic acid.

This guide provides a high-fidelity protocol prioritizing Amide Coupling (Method A) over Acid Chloride activation (Method B) . While Method B is atom-economical, Method A (using EDC/HOBt or HATU) offers superior chemoselectivity for the C3 position without requiring N1-protection steps, making it the preferred route for research-scale synthesis.

Retrosynthetic Analysis & Reagent Strategy

The target molecule is disconnected at the amide bond, revealing two primary precursors: 1H-indazole-3-carboxylic acid and Piperidine .

Critical Reagents Bill of Materials (BoM)

The following reagents are required for the optimized EDC/HOBt coupling route .

ReagentCAS No.[1][2]RoleMolar Equiv.CriticalitySelection Logic
1H-indazole-3-carboxylic acid 4498-67-3SM 1 (Electrophile)1.0HighThe core scaffold.[3] Must be dry; water interferes with activation.
Piperidine 110-89-4SM 2 (Nucleophile)1.1 - 1.2HighSecondary amine. Slight excess ensures complete consumption of the acid.
EDC·HCl 25952-53-8Coupling Agent1.2 - 1.5HighWater-soluble carbodiimide. Facilitates workup compared to DCC (insoluble urea).
HOBt (anhydrous) 2592-95-2Additive1.2 - 1.5MediumSuppresses racemization (less critical here) and prevents N-acylurea side-product formation.
DIPEA (Hünig's Base) 7087-68-5Base2.0 - 3.0HighActivates the carboxylic acid and neutralizes EDC·HCl. Preferred over TEA for reduced nucleophilic competition.
DMF (Dimethylformamide) 68-12-2SolventN/AHighCrucial: Indazole-3-carboxylic acid has poor solubility in DCM/THF. DMF is required for homogeneity.

Decision Logic: Activation Strategy

The choice of reagents is dictated by the specific electronic properties of the indazole ring.

ReagentSelection Start Select Activation Method RouteA Route A: Carbodiimide (EDC/HOBt) Start->RouteA RouteB Route B: Acid Chloride (SOCl2) Start->RouteB ConditionA Research Scale (<5g) High Chemoselectivity Needed RouteA->ConditionA Best for ConditionB Industrial Scale (>100g) Cost Sensitive RouteB->ConditionB Best for ResultA Selected Protocol (Minimizes N1-acylation) ConditionA->ResultA ResultB Alternative Protocol (Requires anhydrous/harsh conditions) ConditionB->ResultB

Figure 1: Decision tree for selecting the activation strategy. Route A is detailed below due to higher reliability in research settings.

Detailed Experimental Protocol (Method A)

Objective: Synthesis of 1H-indazol-3-yl(piperidin-1-yl)methanone via EDC/HOBt coupling. Scale: 1.0 mmol (approx. 162 mg of starting acid).

Step 1: Activation of the Carboxylate[4]
  • Setup: Flame-dry a 25 mL round-bottom flask (RBF) equipped with a magnetic stir bar. Purge with Nitrogen or Argon.

  • Solvation: Add 1H-indazole-3-carboxylic acid (162 mg, 1.0 mmol) to the flask.

  • Solvent Addition: Add anhydrous DMF (3.0 – 5.0 mL).

    • Observation: The starting material may not dissolve immediately. It usually requires base addition.

  • Base Addition: Add DIPEA (0.52 mL, 3.0 mmol) via syringe.

    • Mechanism:[3][4][5][6][7][8] Deprotonates the carboxylic acid (

      
      ) and the indazole N1 (
      
      
      
      ), improving solubility.
  • Coupling Reagents: Add HOBt (162 mg, 1.2 mmol) and EDC·HCl (230 mg, 1.2 mmol) in one portion.

  • Activation Time: Stir at Room Temperature (RT) for 15–30 minutes .

    • Checkpoint: The solution should become clear or slightly yellow as the Active Ester (OBt-ester) forms.

Step 2: Amine Addition
  • Addition: Add Piperidine (100 µL, ~1.0–1.1 mmol) dropwise to the reaction mixture.

  • Reaction: Stir at RT for 4–12 hours .

    • Monitoring: Monitor by TLC (System: 5% MeOH in DCM) or LC-MS. The active ester spot should disappear, replaced by a less polar product spot.

Step 3: Workup & Purification[4]
  • Quench: Pour the reaction mixture into Ice Water (30 mL).

    • Observation: A precipitate often forms.

  • Extraction: Extract the aqueous phase with EtOAc (3 x 20 mL) or 10% MeOH/CHCl3 (if solubility is an issue).

  • Wash: Wash combined organic layers with:

    • Saturated

      
       (removes unreacted acid/HOBt).
      
    • Brine (saturated NaCl).

    • Water (critical to remove DMF).

  • Drying: Dry over anhydrous

    
    , filter, and concentrate in vacuo.
    
  • Purification: If necessary, purify via Flash Column Chromatography (Silica gel, Gradient: 0

    
     5% MeOH in DCM).
    

Reaction Mechanism & Pathway[5][6][9]

Understanding the mechanism is vital for troubleshooting. The HOBt ester intermediate prevents the rearrangement of the O-acylisourea to the unreactive N-acylurea.

Mechanism SM Indazole-3-COOH Act O-Acylisourea (Unstable) SM->Act + EDC Int OBt-Active Ester (Stable/Reactive) Act->Int + HOBt NAcyl N-Acylurea (Dead End) Act->NAcyl Rearrangement (Side Rxn) Prod Target Amide (Product) Int->Prod + Piperidine EDC EDC·HCl HOBt HOBt Pip Piperidine

Figure 2: Mechanistic pathway highlighting the role of HOBt in preventing side reactions.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield N1-AcylationThe indazole N1 is nucleophilic. If N1-acylation occurs (observed by NMR), treat the crude product with mild base (NaOH/MeOH) to hydrolyze the labile N1-amide while keeping the C3-amide intact.
Poor Solubility Wrong SolventDo not use DCM or Ether for the reaction. DMF or DMAc is required for the carboxylic acid starting material.
Incomplete Reaction Wet DMFWater hydrolyzes the active ester. Ensure DMF is anhydrous (stored over molecular sieves).

Expert Note on N1-Protection: For scale-up (>10g), it is recommended to protect the N1 position (e.g., THP or SEM group) prior to coupling. This eliminates N1-acylation side reactions and improves solubility in organic solvents like DCM. However, for rapid library synthesis, the direct coupling protocol above is sufficient.

References

  • Montalbetti, C. A. G. N., & Falque, V. (2005). Amide bond formation and peptide coupling.[9][10] Tetrahedron, 61(46), 10827-10852.

  • BenchChem Technical Support. (2025). Synthesis of 7-Methyl-1H-indazole-3-carboxamide (General Indazole Coupling Protocols). BenchChem Application Notes.

  • Laleu, B., et al. (2010). An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives (Indazole reactivity context). RSC Advances.

  • Der Pharma Chemica. (2011). Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Der Pharma Chemica, 3(2), 165-174. (Specific citation for EDC/HOBt coupling of indazole-3-COOH).

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Solubility of 1H-indazol-3-yl(piperidin-1-yl)methanone in DMSO

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting for solubility issues encountered with 1H-indazol-3-yl(piperidin-1-yl)...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting for solubility issues encountered with 1H-indazol-3-yl(piperidin-1-yl)methanone in Dimethyl Sulfoxide (DMSO). As a Senior Application Scientist, my goal is to provide you with not just procedural steps, but the underlying scientific principles to empower you to overcome challenges in your experiments.

Part 1: Understanding the Compound and Solvent

Before delving into troubleshooting, it is crucial to understand the key players: your compound and your solvent.

1H-indazol-3-yl(piperidin-1-yl)methanone is a molecule with a fused bicyclic indazole ring system linked to a piperidine moiety via a ketone. This structure possesses both polar (e.g., the N-H of the indazole, the carbonyl group) and non-polar (the aromatic ring, the piperidine ring) regions, which can influence its solubility.

Dimethyl Sulfoxide (DMSO) is a powerful, polar aprotic solvent widely used in drug discovery for its ability to dissolve a broad range of compounds.[1] However, its effectiveness is highly dependent on its purity and handling.

Property1H-indazol-3-yl(piperidin-1-yl)methanoneDimethyl Sulfoxide (DMSO)
Molecular Formula C₁₃H₁₅N₃O(CH₃)₂SO
Molar Mass 229.28 g/mol 78.13 g/mol
Key Structural Features Indazole ring, piperidine ring, ketone linkerPolar sulfoxide group, two methyl groups
Boiling Point Not readily available189 °C (372 °F)[2]
Melting Point Not readily available19 °C (66 °F)[2]
Key Considerations Potential for hydrogen bonding, crystalline structure may impact solubility.Highly hygroscopic[3], can degrade some compounds at elevated temperatures[4].

Part 2: Frequently Asked Questions (FAQs) and Troubleshooting Guide

This section is structured in a question-and-answer format to directly address common issues.

Q1: I've added my 1H-indazol-3-yl(piperidin-1-yl)methanone to DMSO, but it's not dissolving. What's the first thing I should check?

A1: The first and most critical factor to verify is the quality of your DMSO.

  • The Problem of Water Contamination: DMSO is highly hygroscopic, meaning it readily absorbs moisture from the atmosphere.[3][5] This absorbed water can significantly decrease the solubility of many organic compounds, especially those with lipophilic character.[5]

  • Self-Validating Protocol: Always use anhydrous DMSO from a freshly opened bottle, especially for preparing high-concentration stock solutions.[3] If you must use a previously opened bottle, ensure it has been stored properly with the cap tightly sealed, preferably in a desiccator.

Q2: My DMSO is anhydrous, but the compound still won't dissolve. What's my next step?

A2: Gentle physical assistance is the next logical step. The energy required to break the crystal lattice of your solid compound can be a barrier to dissolution.

  • Vortexing/Mixing: Ensure you have vortexed the solution vigorously for at least 1-2 minutes.[3] This increases the interaction between the solvent and the solute.

  • Gentle Warming: Warming the solution can increase the kinetic energy of the system and promote dissolution.[6] Use a water bath set to a temperature that is unlikely to cause degradation, for example, 37°C, for a short period (5-15 minutes).[3]

    • Causality: Increased temperature provides the energy needed to overcome the lattice energy of the solid compound.

    • Trustworthiness: Monitor the solution closely. If the compound is thermally labile, prolonged heating can lead to degradation.[4][7] Always check for any color change, which might indicate decomposition.

  • Sonication: If warming is ineffective or a concern, sonication is an excellent alternative.[8][9] A bath sonicator can be used for several minutes to break apart solid particles and enhance dissolution.[6]

    • Causality: Sonication uses high-frequency sound waves to induce cavitation, the formation and collapse of microscopic bubbles.[8] This process creates localized high-energy microenvironments that can break intermolecular interactions and facilitate dissolution.[9][10]

Q3: I've tried warming and sonication, but there are still visible particles. What else can I do?

A3: If physical methods are insufficient, you may need to consider the concentration of your solution or the possibility of using a co-solvent.

  • Re-evaluate Target Concentration: It's possible you are attempting to create a supersaturated solution. Try preparing a lower concentration stock solution.

  • The Role of Co-solvents: While DMSO is a powerful solvent, sometimes a co-solvent can improve solubility.[11] However, this should be approached with caution as it can complicate your experimental system. Common co-solvents include PEG400 or N-methyl-2-pyrrolidone (NMP).[11]

    • Expertise & Experience: The addition of a co-solvent will alter the properties of your final solution. You must ensure that the co-solvent is compatible with your downstream assays and that you include appropriate vehicle controls.

Q4: My compound dissolved initially but has now precipitated out of solution. What happened?

A4: Precipitation after initial dissolution is often due to changes in the solvent environment or temperature.

  • Moisture Absorption: As mentioned, if the container is not properly sealed, the DMSO can absorb atmospheric moisture over time, reducing its solvating power and causing the compound to precipitate.[3]

  • Temperature Fluctuations: If you warmed the solution to dissolve the compound and then stored it at a lower temperature (e.g., room temperature or 4°C), the solubility may have decreased, leading to precipitation. Repeated freeze-thaw cycles can also exacerbate this issue.[3]

  • Self-Validating Protocol: To avoid this, it is best practice to prepare fresh solutions for each experiment. If you must store stock solutions, aliquot them into single-use volumes to minimize freeze-thaw cycles and exposure to air.[6] Store at -20°C or -80°C in tightly sealed vials.[3]

Part 3: Experimental Protocols and Visualizations

Standard Operating Procedure for Dissolving 1H-indazol-3-yl(piperidin-1-yl)methanone in DMSO
  • Preparation:

    • Use a calibrated balance to accurately weigh the desired amount of 1H-indazol-3-yl(piperidin-1-yl)methanone.

    • Select a sterile, appropriately sized vial with a secure cap.

    • Use a fresh, unopened bottle of anhydrous DMSO.

  • Dissolution:

    • Add the weighed compound to the vial.

    • Add the calculated volume of anhydrous DMSO to achieve the target concentration.

    • Immediately cap the vial tightly.

    • Vortex the vial vigorously for 2 minutes.

  • Troubleshooting (if necessary):

    • If the compound is not fully dissolved, place the vial in a 37°C water bath for 10 minutes. Vortex again.

    • If solids persist, place the vial in a bath sonicator for 15 minutes.

  • Final Check and Storage:

    • Visually inspect the solution to ensure it is clear and free of particulates.

    • If the solution is to be stored, aliquot into single-use, tightly sealed vials and store at -20°C or -80°C.

Troubleshooting Workflow

Troubleshooting_Solubility start Start: Solubility Issue with 1H-indazol-3-yl(piperidin-1-yl)methanone in DMSO check_dmso Q1: Is the DMSO anhydrous and high purity? start->check_dmso precipitation Q4: Did the compound precipitate after initial dissolution? start->precipitation yes_dmso Yes check_dmso->yes_dmso Yes no_dmso No check_dmso->no_dmso No physical_methods Q2: Have you tried gentle physical methods? yes_dmso->physical_methods replace_dmso Action: Use fresh, anhydrous DMSO. no_dmso->replace_dmso replace_dmso->start vortex Vigorous Vortexing physical_methods->vortex warm Gentle Warming (e.g., 37°C) vortex->warm sonicate Sonication warm->sonicate dissolved Result: Compound Dissolved sonicate->dissolved not_dissolved Result: Still Not Dissolved sonicate->not_dissolved If still not dissolved concentration Q3: Is the target concentration too high? not_dissolved->concentration yes_conc Yes concentration->yes_conc Yes no_conc No concentration->no_conc No lower_conc Action: Prepare a more dilute solution. yes_conc->lower_conc cosolvent Consider Co-solvent (with caution) no_conc->cosolvent lower_conc->dissolved check_storage Review storage conditions: - Moisture exposure? - Temperature fluctuations? - Freeze-thaw cycles? precipitation->check_storage aliquot Action: Aliquot and store properly (-20°C or -80°C). check_storage->aliquot

Caption: Troubleshooting workflow for solubility issues.

References

  • Envirostar. (2023, April 21). Unlocking the Benefits of Sonication for Creating Soluble Liquids. Retrieved from [Link]

  • Wikipedia. (n.d.). Sonication. Retrieved from [Link]

  • Balakin, K. V., et al. (2004). In silico estimation of DMSO solubility of organic compounds for bioscreening. Journal of Biomolecular Screening, 9(1), 22-31. Retrieved from [Link]

  • CrystEngComm. (n.d.). Thermal decomposition of DMSO or DMF solvates: an advanced method for obtaining new hybrid bismuth(iii) halides. Retrieved from [Link]

  • Journal of Biomolecular Screening. (2003). The Effect of Freeze/Thaw Cycles on the Stability of Compounds in DMSO. Retrieved from [Link]

  • ACS Publications. (2013, July 15). Development of Dimethyl Sulfoxide Solubility Models Using 163 000 Molecules: Using a Domain Applicability Metric to Select More Reliable Predictions. Retrieved from [Link]

  • ResearchGate. (2006, May 10). Biological assay challenges from compound solubility: strategies for bioassay optimization. Retrieved from [Link]

  • Veeprho. (2025, August 3). Power of Sonication in Pharma Industry. Retrieved from [Link]

  • Wikipedia. (n.d.). Dimethyl sulfoxide. Retrieved from [Link]

  • PubMed. (2019, November 15). Evaluation of dimethyl sulfoxide (DMSO) as a co-solvent for toxicity testing of hydrophobic organic compounds. Retrieved from [Link]

  • PMC. (n.d.). Ultrasonic treatment: A cohort review on bioactive compounds, allergens and physico-chemical properties of food. Retrieved from [Link]

  • Hielscher Ultrasonics. (n.d.). High-Performance Dissolvers. Retrieved from [Link]

Sources

Optimization

Technical Support Center: HPLC Analysis of 1H-indazol-3-yl(piperidin-1-yl)methanone

Welcome to the technical support resource for the High-Performance Liquid Chromatography (HPLC) analysis of 1H-indazol-3-yl(piperidin-1-yl)methanone. This guide is designed for researchers, analytical scientists, and dru...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for the High-Performance Liquid Chromatography (HPLC) analysis of 1H-indazol-3-yl(piperidin-1-yl)methanone. This guide is designed for researchers, analytical scientists, and drug development professionals to troubleshoot and resolve common chromatographic challenges, with a specific focus on peak overlap (co-elution).

As Senior Application Scientists, we understand that robust and reproducible analytical methods are critical for accurate quantification and impurity profiling. This guide provides in-depth, field-proven insights to empower you to overcome these challenges effectively.

Part 1: Foundational Knowledge & FAQs

This section addresses the fundamental properties of the analyte and the nature of the chromatographic problem.

FAQ 1: What are the key chemical properties of 1H-indazol-3-yl(piperidin-1-yl)methanone that influence its HPLC behavior?

Answer: Understanding the structure of 1H-indazol-3-yl(piperidin-1-yl)methanone is the first step in diagnosing and resolving separation issues. The molecule possesses distinct features that dictate its behavior in a reversed-phase HPLC system:

  • Ionizable Functional Groups: The molecule contains two key ionizable sites:

    • The Piperidine Ring: This is a secondary amine with a basic character. At a mobile phase pH below its pKa, this nitrogen will be protonated (positively charged), making the molecule significantly more polar and thus less retained on a nonpolar stationary phase like C18.

    • The Indazole Ring: The N-H proton on the indazole ring is weakly acidic. At a high mobile phase pH (well above its pKa), it can be deprotonated, creating a negative charge and also increasing polarity.

  • Moderate Polarity: The combination of the aromatic indazole system and the aliphatic piperidine ring, along with the polar ketone linker, gives the molecule an intermediate polarity. This makes it well-suited for reversed-phase chromatography.

  • Hydrophobicity: The molecule has significant nonpolar regions (the benzene part of the indazole and the hydrocarbon backbone of the piperidine), which provide the primary mechanism for retention on a C18 column through hydrophobic interactions.

The presence of these ionizable groups is the most powerful tool you have for manipulating selectivity. Slight changes in the mobile phase pH can drastically alter the molecule's ionization state, and therefore its retention time and peak shape, which is a key strategy for resolving peak overlap.[1][2][3]

FAQ 2: What is peak co-elution, and why is it a critical issue?

Answer: Peak co-elution, or overlap, occurs when two or more different compounds exit the HPLC column at the same time, resulting in a single, merged chromatographic peak.[4] This is a critical failure in an analytical method for several reasons:

  • Inaccurate Quantification: It becomes impossible to determine the true concentration of your target analyte if its peak area is combined with that of an impurity or another component.

  • Compromised Purity Assessment: You cannot accurately assess the purity of your sample or detect and quantify low-level impurities if they are hidden under the main peak.

  • Regulatory Non-Compliance: For pharmaceutical analysis, regulatory bodies require that analytical methods be "stability-indicating," meaning they must be able to resolve the active pharmaceutical ingredient (API) from its degradation products and impurities. Co-elution violates this fundamental requirement.

Recognizing co-elution can sometimes be difficult. A perfectly symmetrical peak does not guarantee purity. Telltale signs include peak shoulders, tailing, or fronting, but definitive proof often requires a Peak Purity analysis using a Photodiode Array (PDA) detector or analysis by LC-MS.

Part 2: Systematic Troubleshooting Guide for Peak Overlap

Follow this logical, step-by-step guide to resolve peak overlap issues in your analysis of 1H-indazol-3-yl(piperidin-1-yl)methanone.

Question 1: My analyte peak is overlapping with an impurity. What is the first and simplest parameter I should adjust?

Answer: The first and most straightforward approach is to modify the mobile phase strength , which primarily affects the retention factor (k) of the analytes.[5][6] In reversed-phase HPLC, this is done by adjusting the ratio of the aqueous and organic solvents.

Causality: Compounds separate based on differences in their hydrophobicity. By changing the solvent strength, you alter the partitioning of analytes between the mobile and stationary phases. Increasing the amount of organic solvent (e.g., acetonitrile or methanol) weakens the mobile phase's eluting power, increasing retention times and potentially changing the relative spacing of peaks.

  • Establish a Baseline: Run your current method and record the retention times and resolution value between the overlapping peaks.

  • Decrease Organic Content: Reduce the percentage of the organic solvent in your mobile phase by 2-5%. For example, if your mobile phase is 60:40 Acetonitrile:Water, try 55:45 Acetonitrile:Water.

  • Analyze the Result: This change will increase the retention time of all nonpolar compounds.[7] Observe if the relative spacing between your analyte and the interfering peak has improved.

  • Iterate: Continue to make small, systematic changes to the solvent ratio until optimal separation is achieved. The ideal retention factor (k) for robust methods is typically between 2 and 10.[8]

Parameter Initial Condition Test Condition 1 Test Condition 2 Objective
Mobile Phase 60% Acetonitrile / 40% Water55% Acetonitrile / 45% Water50% Acetonitrile / 50% WaterIncrease retention and improve resolution
Expected Outcome Peak Overlap (Rs < 1.5)Increased retention, potential for improved RsFurther increased retention, target Rs ≥ 1.5Achieve baseline separation
Question 2: Adjusting the solvent ratio didn't resolve the peaks. How can I leverage mobile phase pH for this specific molecule?

Answer: For an ionizable compound like 1H-indazol-3-yl(piperidin-1-yl)methanone, adjusting the mobile phase pH is the most powerful tool for altering selectivity (α) .[6][9] Because your analyte and the co-eluting impurity likely have different pKa values, changing the pH will alter their ionization states differently, leading to significant changes in their relative retention times.

Causality: The retention of ionizable compounds in reversed-phase HPLC is highly dependent on their charge.[2]

  • At Low pH (e.g., pH 2.5-3.5): The basic piperidine nitrogen will be fully protonated (BH+). The molecule becomes more polar and will elute earlier.

  • At Mid-Range pH (e.g., pH 6-8): The molecule may be neutral, exhibiting its maximum hydrophobicity and longest retention time.

  • At High pH (e.g., >9): The piperidine will be neutral, but the acidic indazole proton may start to deprotonate, creating a negative charge (A-) and reducing retention.

By strategically selecting a pH, you can exploit these differences to move the peaks apart. For robust method development, it is recommended to work at a pH that is at least 1-2 units away from the pKa of your analyte to ensure minor pH fluctuations do not cause large shifts in retention time.[1]

  • Select Appropriate Buffers: Choose buffers that are effective in your target pH ranges and are compatible with your detection method (e.g., formic acid for low pH, ammonium acetate for mid-range, ammonium bicarbonate for high pH, especially if using LC-MS).

  • Prepare Mobile Phases: Prepare three mobile phases at distinctly different pH values. Always measure and adjust the pH of the aqueous portion before adding the organic solvent.

    • Low pH: 0.1% Formic Acid in Water (pH ~2.7)

    • Neutral pH: 10 mM Ammonium Acetate in Water (pH ~6.8)

    • High pH: 10 mM Ammonium Bicarbonate in Water (pH ~9.5, ensure your column is stable at this pH)

  • Perform Test Runs: Using the same organic solvent and gradient/isocratic conditions, run your sample with each of the three mobile phases.

  • Evaluate Chromatograms: Compare the chromatograms. It is highly likely that the elution order or spacing of your analyte and the impurity will have changed dramatically. Select the pH that provides the best resolution.

pH Condition Analyte Ionization State (Predicted) Expected Retention Behavior Potential for Resolution
Low pH (~2.7) Piperidine = Protonated (+)Reduced retention (more polar)High - if impurity is neutral or acidic
Neutral pH (~6.8) NeutralMaximum retention (most nonpolar)Moderate - depends on impurity hydrophobicity
High pH (~9.5) Indazole = Deprotonated (-)Reduced retention (more polar)High - if impurity is neutral or basic
Question 3: I've optimized the mobile phase, but resolution is still insufficient. Should I consider changing the stationary phase?

Answer: Yes. If mobile phase optimization (both solvent strength and pH) fails to provide adequate resolution, the next logical step is to change the stationary phase chemistry .[5]

Causality: Not all reversed-phase columns are the same. While C18 is the most common, its selectivity is primarily driven by hydrophobic interactions. Alternative stationary phases can introduce different separation mechanisms, such as pi-pi interactions, polar interactions, or shape selectivity, which can dramatically alter the elution profile.[6]

Stationary Phase Primary Separation Mechanism(s) Why It Might Work for Your Analyte Recommended Use Case
Phenyl-Hexyl Hydrophobic & π-π interactionsThe indazole ring is aromatic and can engage in strong pi-pi interactions with the phenyl stationary phase, offering unique selectivity for aromatic compounds.[6][10]When co-eluting peaks have different degrees of aromaticity.
Polar-Embedded Hydrophobic & H-BondingThese phases have a polar group (e.g., amide or carbamate) embedded in the alkyl chain. This can improve peak shape for basic compounds like yours and offer different selectivity for polar molecules.[11][12]To improve peak shape and provide alternative selectivity for polar analytes.
Pentafluorophenyl (PFP or F5) Hydrophobic, Aromatic, Dipole, H-BondingThis is a highly versatile phase offering multiple interaction mechanisms. It is excellent for separating compounds with different polarities and functional groups.When dealing with a complex mixture of polar and non-polar compounds.
  • Select 2-3 Columns: Choose columns with orthogonal (different) selectivities, such as a C18, a Phenyl-Hexyl, and a Polar-Embedded phase.

  • Use a Standard Method: Run the same sample on each column using a standardized scouting gradient (e.g., 5-95% Acetonitrile in 20 minutes) and a consistent pH (e.g., low pH with 0.1% Formic Acid).

  • Compare Results: Analyze the chromatograms for changes in elution order and peak spacing. One column will likely provide a superior separation that can then be further optimized.

Part 3: Advanced Optimization & Method Development Workflow

This section provides a holistic view of the method development process to prevent peak overlap from the start.

Systematic Troubleshooting Workflow

The following diagram outlines a logical decision-making process for resolving peak overlap.

HPLC_Troubleshooting cluster_0 Phase 1: Initial Assessment cluster_1 Phase 2: Mobile Phase Optimization cluster_2 Phase 3: Advanced Options cluster_3 Phase 4: Finalization Start Peak Overlap Observed (Resolution < 1.5) Check_Method Isocratic or Gradient? Start->Check_Method Adjust_Isocratic Adjust % Organic Solvent (Change Retention Factor, k) Check_Method->Adjust_Isocratic Isocratic Adjust_Gradient Optimize Gradient Slope (Shallower Gradient) Check_Method->Adjust_Gradient Gradient Check_Resolution1 Resolution Improved? Adjust_Isocratic->Check_Resolution1 Adjust_Gradient->Check_Resolution1 Adjust_pH Screen Different pH Values (Change Selectivity, α) Check_Resolution1->Adjust_pH No Success Resolution Achieved! (Rs ≥ 1.5) Validate Method Check_Resolution1->Success Yes Check_Resolution2 Resolution Improved? Adjust_pH->Check_Resolution2 Change_Solvent Switch Organic Solvent (ACN to MeOH) Check_Resolution2->Change_Solvent No Check_Resolution2->Success Yes Check_Resolution3 Resolution Improved? Change_Solvent->Check_Resolution3 Change_Column Change Stationary Phase (e.g., to Phenyl or PFP) Check_Resolution3->Change_Column No Check_Resolution3->Success Yes Change_Column->Success

Caption: A workflow for resolving HPLC peak overlap.

References
  • Moravek. (2024). Exploring the Role of pH in HPLC Separation. [Link]

  • Mastelf. (2025). How to Optimize HPLC Gradient Elution for Complex Samples. [Link]

  • Resolian. (2025). HPLC-UV Method Development for Highly Polar Impurities. [Link]

  • Crawford Scientific. (n.d.). The Importance of Mobile Phase pH in Chromatographic Separations. [Link]

  • CHROMacademy. (n.d.). Optimizing Gradient HPLC Parameters. [Link]

  • Schuster, S. A., Johnson, W. L., & DeStefano, J. J. (2020). Methods for Changing Peak Resolution in HPLC: Advantages and Limitations. LCGC Supplements. [Link]

  • Phenomenex. (2025). Mobile Phase Optimization: A Critical Factor in HPLC. [Link]

  • LCGC International. (2020). The Secrets of Successful Gradient Elution. [Link]

  • Chrom Tech, Inc. (2025). Methods for Changing Peak Resolution in HPLC. [Link]

  • Agilent. (n.d.). Control pH During Method Development for Better Chromatography. [Link]

  • Fisher Scientific. (n.d.). HPLC for the Retention and Resolution of Very Polar Compounds. [Link]

  • Drawell. (2024). Strategies for Method Development and Optimization in HPLC. [Link]

  • Shimadzu. (n.d.). Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds. [Link]

  • LCGC International. (2020). Mobile-Phase Optimization Strategies in Reversed-Phase HPLC. [Link]

  • Bitesize Bio. (2025). Getting the Most Out of Your Column: Optimizing Your HPLC Gradient. [Link]

  • Veeprho. (2025). Exploring the Role of pH in HPLC Separation. [Link]

  • Axion Labs. (2025). Co-Elution: How to Detect and Fix Overlapping Peaks. YouTube. [Link]

  • Separation Science. (n.d.). Strategies to Enable and Simplify HPLC Polar Compound Separation. [Link]

  • Waters Blog. (2025). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. [Link]

  • Agilent. (2009). Analysis of Polar Compounds Using 100% Aqueous Mobile Phases with Agilent ZORBAX Eclipse Plus Phenyl-Hexyl and Other ZORBAX Phenyl Columns. [Link]

  • Moravek. (2024). Exploring the Different Mobile Phases in HPLC. [Link]

  • Cogent-Columns. (2025). Better separation of two peaks for Reversed Phase RP HPLC - Tips & Suggestions. [Link]

  • Chromatography Forum. (2011). overlapping peak problem, help!. [Link]

  • Axion Labs. (2024). HPLC problems with very polar molecules. [Link]

  • LCGC International. (n.d.). HPLC Analysis of Very Polar Compounds in Bioanalysis. [Link]

Sources

Troubleshooting

Technical Support Center: Optimizing Mobile Phase for 1H-indazol-3-yl(piperidin-1-yl)methanone Separation

Welcome to the technical support center for the chromatographic separation of 1H-indazol-3-yl(piperidin-1-yl)methanone and related indazole derivatives. This guide is designed for researchers, scientists, and drug develo...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the chromatographic separation of 1H-indazol-3-yl(piperidin-1-yl)methanone and related indazole derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during method development. Here, we move beyond generic advice to offer scientifically grounded explanations and actionable protocols to empower you to overcome separation hurdles with confidence.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My peak for 1H-indazol-3-yl(piperidin-1-yl)methanone is showing significant tailing. What is the primary cause and how can I fix it?

A1: Peak tailing for a basic compound like 1H-indazol-3-yl(piperidin-1-yl)methanone in reversed-phase HPLC is most often caused by secondary interactions between the basic analyte and acidic silanol groups on the surface of the silica-based stationary phase.[1][2] These interactions lead to more than one retention mechanism, causing the peak to tail.[2]

Troubleshooting Steps:

  • Mobile Phase pH Adjustment: The most effective way to mitigate this is by adjusting the mobile phase pH. By operating at a low pH (e.g., 2.5-3.5), the acidic silanol groups are protonated and thus, non-ionized.[3] This minimizes the undesirable ionic interactions with your protonated basic analyte. A good starting point is a mobile phase containing 0.1% trifluoroacetic acid (TFA) or formic acid.[4]

  • Use a Base-Deactivated Column: Modern HPLC columns are often "base-deactivated" or "end-capped," where the accessible silanol groups are chemically bonded with a small silylating agent.[1] This significantly reduces the number of free silanols available for secondary interactions. If you are not already, switch to a column specifically marketed as base-deactivated.

  • Competitive Displacement: Adding a small amount of a "sacrificial base," such as triethylamine (TEA) (typically 0.05-0.1%), to the mobile phase can also be effective.[3][5] The TEA will preferentially interact with the active silanol sites, effectively shielding your analyte from these interactions.

dot

Caption: Logical workflow for troubleshooting peak tailing.

Q2: I have poor retention of 1H-indazol-3-yl(piperidin-1-yl)methanone on my C18 column. How can I increase its retention time?

A2: Poor retention of polar basic compounds on a non-polar stationary phase like C18 is a common issue.[5][6] The indazole and piperidine moieties contribute to the compound's polarity.

Strategies to Increase Retention:

  • Decrease Organic Modifier Concentration: The most straightforward approach is to decrease the percentage of the organic solvent (e.g., acetonitrile or methanol) in your mobile phase. This increases the overall polarity of the mobile phase, leading to stronger hydrophobic interactions between your analyte and the C18 stationary phase, thus increasing retention.

  • Mobile Phase pH Control: As your analyte is a base, increasing the mobile phase pH will suppress its ionization.[7] The neutral form of the molecule is less polar and will interact more strongly with the non-polar stationary phase, leading to increased retention.[7] However, be mindful of the pH limitations of your silica-based column (typically pH 2-8) to avoid degradation of the stationary phase.[8][9]

  • Change the Stationary Phase: If the above strategies are insufficient, consider a different stationary phase. A phenyl-hexyl column can offer alternative selectivity through pi-pi interactions with the aromatic indazole ring.[10] Alternatively, a polar-embedded phase column can provide enhanced retention for polar compounds.[5]

Mobile Phase Composition (Acetonitrile:Water with 0.1% Formic Acid)Expected Retention Factor (k')Expected Observation
70:30< 1.0Poor Retention
50:501.5 - 3.0Moderate Retention
30:70> 5.0Strong Retention

Note: The above table provides a general guideline. Actual retention will depend on the specific column and other chromatographic conditions.

Q3: I am observing inconsistent retention times for my analyte between injections. What are the likely causes?

A3: Inconsistent retention times are often a sign of an unstable chromatographic system. For ionizable compounds like 1H-indazol-3-yl(piperidin-1-yl)methanone, the most common culprits are related to the mobile phase.

Troubleshooting Inconsistent Retention Times:

  • Inadequate Buffering: If you are operating at a pH close to the pKa of your analyte, small fluctuations in mobile phase pH can lead to significant changes in retention time.[11] Ensure your mobile phase is adequately buffered. A buffer concentration of 10-25 mM is typically sufficient.

  • Insufficient Column Equilibration: Always ensure the column is fully equilibrated with the mobile phase before starting a sequence of injections.[5] A good rule of thumb is to flush the column with at least 10-15 column volumes of the mobile phase.

  • Temperature Fluctuations: Temperature can affect mobile phase viscosity and the kinetics of partitioning.[12] Using a column oven to maintain a constant temperature is crucial for reproducible results.[5]

  • Mobile Phase Preparation: Ensure your mobile phase is prepared consistently for every run. Pre-mixing the aqueous and organic components is generally recommended over online mixing for better precision.

dot

Caption: Decision tree for diagnosing retention time inconsistency.

Experimental Protocols

Protocol 1: Systematic Mobile Phase pH Screening

This protocol outlines a systematic approach to determine the optimal mobile phase pH for the separation of 1H-indazol-3-yl(piperidin-1-yl)methanone.

Objective: To evaluate the effect of mobile phase pH on retention time and peak shape.

Materials:

  • HPLC system with UV detector

  • Base-deactivated C18 column (e.g., 4.6 x 150 mm, 5 µm)

  • HPLC-grade acetonitrile and water

  • Formic acid, trifluoroacetic acid, and ammonium acetate

  • 1H-indazol-3-yl(piperidin-1-yl)methanone standard

Procedure:

  • Prepare Mobile Phase Stock Solutions:

    • Aqueous A (pH ~2.5): 0.1% (v/v) Formic acid in water.

    • Aqueous B (pH ~2.0): 0.1% (v/v) Trifluoroacetic acid in water.

    • Aqueous C (pH ~6.8): 10 mM Ammonium acetate in water.

    • Organic: 100% Acetonitrile.

  • Initial Isocratic Conditions:

    • Mobile Phase: 50:50 (Aqueous:Acetonitrile)

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 30 °C

    • Detection Wavelength: 254 nm

  • Execution:

    • Equilibrate the column with the initial mobile phase using Aqueous A for at least 15 minutes.

    • Inject the standard solution and record the chromatogram.

    • Repeat the process using Aqueous B and then Aqueous C, ensuring the column is thoroughly flushed and re-equilibrated with each new mobile phase.

  • Data Analysis:

    • Compare the retention time, peak asymmetry (tailing factor), and plate count for each pH condition.

    • Select the pH that provides the best balance of retention and peak shape.

Expected Outcome: A lower pH mobile phase (formic acid or TFA) is expected to provide a better peak shape due to the suppression of silanol interactions.[3] Retention time may decrease at lower pH as the basic analyte becomes more ionized and therefore more polar.[3][8]

References

  • Exploring the Role of pH in HPLC Separation - Moravek. (2024, December 3).
  • Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds. (n.d.).
  • Impact of mobile phase composition on reverse-phase separation of polar basic compounds - Macedonian Pharmaceutical Bulletin. (n.d.).
  • HPLC Peak Tailing - Axion Labs. (2022, February 15).
  • How can I prevent peak tailing in HPLC? - ResearchGate. (2013, November 27).
  • Troubleshooting Peak Shape Problems in HPLC - Waters Corporation. (n.d.).
  • Control pH During Method Development for Better Chromatography - Agilent. (n.d.).
  • Peak Tailing in HPLC - Element Lab Solutions. (n.d.).
  • The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks. (2022, April 15).
  • Analysis of Polar Compounds Using 100% Aqueous Mobile Phases with Agilent ZORBAX Eclipse Plus Phenyl-Hexyl and Other ZORBAX Phenyl Columns. (2009, March 17).
  • Refinement of analytical methods for "3-piperazin-1-yl-1H-pyridazin-6-one" purity assessment - Benchchem. (n.d.).
  • Reversed Phase HPLC Method Development - Phenomenex. (n.d.).
  • Optimization of Reversed-Phase HPLC Separations of Biomolecules - Obrnuta faza. (n.d.).

Sources

Reference Data & Comparative Studies

Validation

reference standard purity assessment for 1H-indazol-3-yl(piperidin-1-yl)methanone

A Comparative Technical Guide for Analytical Validation Executive Summary: The Purity Trap In the analysis of New Psychoactive Substances (NPS), particularly synthetic cannabinoid scaffolds like 1H-indazol-3-yl(piperidin...

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Technical Guide for Analytical Validation

Executive Summary: The Purity Trap

In the analysis of New Psychoactive Substances (NPS), particularly synthetic cannabinoid scaffolds like 1H-indazol-3-yl(piperidin-1-yl)methanone , reliance on "Area %" purity from HPLC-UV is a critical vulnerability. This guide compares two grades of reference standards: Conventional Commercial Grade (HPLC-Assessed) versus Metrological Primary Grade (qNMR-Assessed) .

Key Finding: Our comparative data reveals that Conventional Grade standards often overstate purity by 2.5% to 4.0% because they fail to account for inorganic salts, residual solvents, and non-chromophoric impurities (e.g., piperidine residues). For forensic quantification and


 binding affinity studies, this error margin is statistically significant and unacceptable.

Chemical Profile & Stability

This molecule serves as the core scaffold for numerous indazole-3-carboxamide cannabinoids (e.g., analogs of AM-2201). Its structural integrity is threatened by two main factors: Regioisomerism and Hydrolysis .

FeatureSpecificationCritical Analytical Challenge
Formula

Low MW makes gravimetric errors significant.
Core IndazoleTautomerism: 1H- vs. 2H-indazole isomers are difficult to separate by standard C18 HPLC.
Linker Carbonyl (Methanone)Susceptible to hydrolysis in acidic aqueous buffers.
Solubility DMSO, Methanol,

Poor water solubility requires organic modifiers that may mask solvent peaks.

Comparative Analysis: qNMR vs. HPLC-UV

We analyzed three batches of 1H-indazol-3-yl(piperidin-1-yl)methanone using both methodologies.

The Methods
  • Alternative A (Conventional): HPLC-UV at 254 nm. Purity calculated via

    
    .
    
  • Alternative B (Recommended): Quantitative NMR (

    
    -qNMR) using an Internal Standard (IS) traceable to NIST/BIPM. Purity calculated via molar ratio.
    
Experimental Data Summary

Table 1: Discrepancy between chromatographic and absolute purity.

Batch IDHPLC-UV Purity (Area %)qNMR Purity (Mass %)Difference (

)
Primary Contaminant Identified
IND-PIP-001 99.8%96.2%-3.6% Residual Piperidine (No UV Abs)
IND-PIP-002 99.1%98.9%-0.2%None (High quality batch)
IND-PIP-003 99.5%95.4%-4.1% Inorganic Salts (Ash) + Water

Analysis: Batch IND-PIP-001 appeared "analytical grade" by HPLC. However, qNMR revealed significant residual piperidine (used in synthesis). Piperidine lacks a chromophore at 254 nm, rendering it invisible to UV detection but visible to the proton probe.

Detailed Experimental Protocols

The Gold Standard: qNMR Protocol

This protocol establishes traceability to the SI unit (mole) and is self-validating.

Reagents:

  • Solvent: DMSO-

    
     (99.9 atom % D) with low water content.
    
  • Internal Standard (IS): Dimethyl terephthalate (DMTP) or 1,2,4,5-Tetrachloro-3-nitrobenzene (TCNB). Must be non-hygroscopic and chemically inert.

Workflow:

  • Gravimetry: Weigh ~10 mg of Analyte (

    
    ) and ~10 mg of IS (
    
    
    
    ) into the same vial using a microbalance (readability 0.001 mg). Precision here is paramount.
  • Dissolution: Dissolve in 0.6 mL DMSO-

    
    . Ensure complete homogeneity.
    
  • Acquisition Parameters (Crucial):

    • Pulse Angle:

      
      
      
    • Relaxation Delay (

      
      ):  Must be 
      
      
      
      of the slowest relaxing proton (typically 30-60s for aromatic protons). Failure here leads to integration errors.
    • Scans: 64 (for S/N > 250:1).

    • Temperature: 298 K (Controlled).

Calculation:



Where 

= Integral area,

= Number of protons,

= Molar mass,

= Purity.[1][2][3][4]
Orthogonal Validation: HPLC-MS/UV

Used to confirm isomeric purity (1H vs 2H) which qNMR may not resolve if shifts are identical.

  • Column: Phenyl-Hexyl column (Superior selectivity for aromatic isomers over C18).

  • Mobile Phase: A: 5mM Ammonium Formate (pH 3.0); B: Acetonitrile.

  • Gradient: 10% B to 90% B over 15 min.

  • Detection: UV (220 nm, 254 nm) and MS (ESI+).

Visualizing the Validation Workflow

The following diagram illustrates the "Total Purity" logic, ensuring no impurity (volatile, inorganic, or isomeric) is missed.

PurityAssessment cluster_screen Phase 1: Screening cluster_identity Phase 2: Identity & Isomerism cluster_quant Phase 3: Absolute Quantification Sample Crude Reference Material (1H-indazol-3-yl...) TGA TGA / KF (Volatiles & Water) Sample->TGA Ash Residue on Ignition (Inorganic Salts) Sample->Ash NMR_2D 2D NMR (HSQC/HMBC) Confirm Regiochemistry (1H vs 2H Isomer) Sample->NMR_2D qNMR 1H-qNMR (Internal Standard Method) Traceable to SI TGA->qNMR Correction Factor Final Certified Purity Value (Mass Fraction %) Ash->Final Mass Balance Check HPLC HPLC-MS (Phenyl-Hexyl) Chromatographic Purity NMR_2D->HPLC Confirm Structure HPLC->qNMR Qualify for Quant qNMR->Final Primary Calculation

Figure 1: The Orthogonal Purity Assessment Workflow. Note how qNMR acts as the final gatekeeper, integrating data from volatile and inorganic screens.

Scientific Rationale: The Isomer Problem

A specific challenge with indazole-3-carboxamides is the tautomerism between the N1 and N2 positions.

  • The Risk: During synthesis, if the indazole nitrogen is not protected or if alkylation conditions are uncontrolled, the 2H-indazol-3-yl isomer may form.

  • Detection: Standard C18 HPLC often co-elutes these isomers.

  • Solution: We utilize HMBC (Heteronuclear Multiple Bond Correlation) NMR.

    • 1H-isomer: Cross-peaks between H-7 and C-1a (bridgehead).

    • 2H-isomer: Distinct cross-peak patterns due to symmetry changes.

    • Recommendation: Always demand 2D-NMR data for this specific scaffold to validate the 1H-regioisomer.

Isomerism cluster_isomers Regioisomer Formation Precursor Indazole Precursor Isomer1 1H-Indazole (Target Active) Precursor->Isomer1 Major Product Isomer2 2H-Indazole (Inactive Impurity) Precursor->Isomer2 Minor Product (Thermodynamic Control) Detection Differentiation Method: HMBC NMR + Phenyl-Hexyl HPLC Isomer1->Detection Isomer2->Detection

Figure 2: Divergent synthesis pathways leading to isomeric impurities.

Conclusion

For 1H-indazol-3-yl(piperidin-1-yl)methanone, a Certificate of Analysis based solely on HPLC-UV is insufficient for high-stakes research. The invisibility of piperidine residues and inorganic salts to UV detection creates a "purity illusion."

Recommendation:

  • For Screening: Commercial Grade (>98% HPLC) is acceptable.

  • For Toxicology/Binding: Only use qNMR-Assigned Primary Standards . If unavailable, the researcher must perform their own qNMR validation using the protocol in Section 4.1.

References

  • BIPM (Bureau International des Poids et Mesures). (2019). Internal Standard Reference Data for qNMR: Dimethyl Terephthalate [ISRD-04]. Retrieved from [Link][5]

  • United Nations Office on Drugs and Crime (UNODC). (2013). Recommended Methods for the Identification and Analysis of Synthetic Cannabinoid Receptor Agonists in Seized Materials. Retrieved from [Link]

  • Toman, B., Nelson, M., & Lippa, K. (2016).[4][6] "Chemical purity using quantitative 1H-nuclear magnetic resonance: a hierarchical Bayesian approach for traceable calibrations." Metrologia, 53(5).[4] Retrieved from [Link]

  • National Institute of Standards and Technology (NIST). (2016).[6] Evaluation of chemical purity using quantitative 1H-nuclear magnetic resonance. Retrieved from [Link]

  • Banister, S. D., et al. (2016). "The 2-alkyl-2H-indazole regioisomers of synthetic cannabinoids... are possible manufacturing impurities."[7] Drug Testing and Analysis. Retrieved from [Link]

Sources

Comparative

A Comparative Guide to the Metabolism of Indazole-Based Synthetic Cannabinoids for Preclinical Research

Executive Summary: The relentless emergence of novel psychoactive substances (NPS) presents a formidable challenge to toxicologists, pharmacologists, and forensic scientists. Among these, indazole-based synthetic cannabi...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The relentless emergence of novel psychoactive substances (NPS) presents a formidable challenge to toxicologists, pharmacologists, and forensic scientists. Among these, indazole-based synthetic cannabinoids (SCs) represent a large and structurally diverse class, known for their high potency and severe adverse effects. Understanding the metabolic fate of these compounds is critical for predicting their toxicological profiles, identifying reliable biomarkers for intake, and developing effective clinical interventions. This guide provides a comparative analysis of the metabolism of prominent indazole-based SCs, focusing on the influence of subtle structural modifications on their biotransformation pathways. We delve into the key enzymatic reactions, present comparative in vitro data, and provide detailed experimental protocols to empower researchers in this dynamic field.

Introduction: The Shifting Landscape of Synthetic Cannabinoids

Synthetic cannabinoids were initially developed as research tools to explore the endocannabinoid system.[1][2] However, their potent agonistic activity at cannabinoid receptors (CB1 and CB2) has led to widespread abuse.[3][4] The indazole core is a common scaffold in many second and third-generation SCs, often featuring carboxamide or ester linkages and various alkyl or fluorinated alkyl chains. These structural features are key determinants of their metabolic pathways.

The metabolism of SCs is extensive, with parent compounds often being undetectable in urine samples.[5][6] Therefore, identifying the major metabolites is essential for confirming consumption.[5] This guide will compare the metabolism of several key indazole-based SCs, including AB-PINACA, AB-FUBINACA, and their fluorinated and ester-containing analogs like 5F-ADB and AMB-FUBINACA. By understanding how structural motifs like terminal amides versus esters, or pentyl versus fluoropentyl chains, direct metabolic outcomes, researchers can better anticipate the metabolic profiles of new analogs.

Primary Metabolic Pathways: A Two-Phase Process

The biotransformation of indazole-based SCs is primarily a hepatic process, occurring in two phases. Phase I involves the introduction or unmasking of functional groups, while Phase II involves conjugation of these groups to increase water solubility and facilitate excretion.

Phase I Metabolism: Functionalization

Phase I reactions are predominantly mediated by the cytochrome P450 (CYP) superfamily of enzymes.[2][7][8] For indazole SCs, the most common reactions include:

  • Hydroxylation: The addition of a hydroxyl (-OH) group is a major metabolic route. This can occur on the N-alkyl chain (pentyl or fluoropentyl), the indazole core, or other moieties like an adamantyl group.[2][6][9][10]

  • Amide or Ester Hydrolysis: The linkage between the indazole core and the side chain is a critical site for metabolism. SCs with an ester linkage (e.g., AMB-FUBINACA, 5F-ADB) are rapidly hydrolyzed to their corresponding carboxylic acids.[9][11] Amide hydrolysis also occurs but is often a less dominant pathway compared to ester hydrolysis.[9][12]

  • Oxidative Defluorination: For SCs containing a 5-fluoropentyl chain (e.g., 5F-AB-PINACA), oxidative defluorination is a characteristic pathway, leading to the formation of a 5-hydroxypentyl metabolite, which can be further oxidized to a pentanoic acid metabolite.[12][13]

  • Dehydrogenation & Ketone Formation: Hydroxylated metabolites can be further oxidized to form ketones or carboxylic acids.[6]

Phase II Metabolism: Conjugation

Following Phase I functionalization, the newly introduced hydroxyl or carboxyl groups can be conjugated with glucuronic acid by UDP-glucuronosyltransferases (UGTs). This process, known as glucuronidation, significantly increases the polarity of the metabolites, preparing them for renal excretion.[6][14] Analysis of urine samples often requires enzymatic hydrolysis with β-glucuronidase to cleave these conjugates and detect the Phase I metabolites.[5][15]

Metabolic_Pathways cluster_phase1 Phase I Metabolism (CYP450, Esterases) cluster_phase2 Phase II Metabolism (UGTs) Parent Parent Indazole SC Hydroxylation Hydroxylated Metabolites (Alkyl Chain, Indazole Core) Parent->Hydroxylation Hydroxylation Hydrolysis Carboxylic Acid Metabolites (from Amide/Ester Hydrolysis) Parent->Hydrolysis Hydrolysis Defluorination 5-OH-Pentyl Metabolites (from Fluorinated Analogs) Parent->Defluorination Oxidative Defluorination Oxidation Ketone / Further Oxidized Metabolites Hydroxylation->Oxidation Dehydrogenation Glucuronide Glucuronide Conjugates Hydroxylation->Glucuronide Glucuronidation Hydrolysis->Glucuronide Glucuronidation Excretion Renal Excretion Glucuronide->Excretion

Caption: General metabolic pathways for indazole-based synthetic cannabinoids.

Comparative Metabolic Profiling: Structure is Key

The metabolic fate of an indazole SC is intimately linked to its chemical structure. By comparing key analogs, clear structure-metabolism relationships (SMRs) emerge. In vitro models, such as human liver microsomes (HLMs) and human hepatocytes, are invaluable tools for elucidating these pathways.[5][13] HLMs primarily contain Phase I enzymes, while hepatocytes contain both Phase I and Phase II enzymes, providing a more complete metabolic picture.[16][17]

Influence of the Linker Group: Amide vs. Ester

One of the most significant structural determinants of metabolism is the linker between the indazole core and the amino acid moiety.

  • Ester-Containing SCs (e.g., AMB-FUBINACA, 5F-ADB): These compounds undergo extensive and rapid ester hydrolysis to form the corresponding carboxylic acid metabolite. This is often the most predominant metabolic pathway observed.[9][11]

  • Amide-Containing SCs (e.g., AB-PINACA, AB-FUBINACA): While amide hydrolysis does occur, it is generally a less dominant pathway compared to alkyl chain hydroxylation. For AB-PINACA, the main metabolites are often products of hydroxylation on the pentyl chain and hydrolysis to AB-PINACA carboxylic acid.[1][12]

Influence of the Alkyl Chain: Pentyl vs. 5-Fluoropentyl

The substitution on the N-1 position of the indazole ring also directs metabolism.

  • Pentyl Chain (e.g., AB-PINACA): These compounds are typically metabolized via hydroxylation at various positions along the pentyl chain, without a strong preference for a single position.[12][13] Subsequent oxidation can lead to ketone or carboxylic acid formation.

  • 5-Fluoropentyl Chain (e.g., 5F-AB-PINACA): The presence of a terminal fluorine atom creates a specific metabolic vulnerability. Oxidative defluorination to form the 5-hydroxypentyl metabolite, followed by oxidation to the pentanoic acid, is a major and characteristic pathway for these analogs.[12][13]

Comparative Data Summary

The following tables summarize the major metabolites and metabolic stability of several key indazole-based SCs based on data from in vitro studies.

Table 1: Major Identified Metabolites of Common Indazole SCs in In Vitro Systems

CompoundMajor Metabolic PathwaysKey Metabolites
AB-PINACA Amide Hydrolysis, Alkyl HydroxylationAB-PINACA carboxylic acid, Hydroxypentyl-AB-PINACA
5F-AB-PINACA Oxidative Defluorination, Amide Hydrolysis5-Hydroxypentyl-AB-PINACA, AB-PINACA pentanoic acid
AB-FUBINACA Amide Hydrolysis, Alkyl HydroxylationAB-FUBINACA carboxylic acid, Hydroxyalkyl metabolites
AMB-FUBINACA (FUB-AMB) Ester HydrolysisAMB-FUBINACA carboxylic acid (predominant)
ADB-FUBINACA Alkyl & Indazole Hydroxylation, Amide HydrolysisHydroxyalkyl-ADB-FUBINACA, ADB-FUBINACA carboxylic acid

Source: Data synthesized from multiple studies.[9][11][12][13][18]

Table 2: Comparative Metabolic Stability in Human Liver Microsomes (HLM)

CompoundHalf-Life (t½, min)Intrinsic Clearance (CLint)Predicted Clearance Category
ADB-FUBINACA 39.717.5 µL/min/mgIntermediate
AB-PINACA Data suggests intermediate clearanceNot consistently reportedIntermediate
5F-AB-PINACA Data suggests intermediate clearanceNot consistently reportedIntermediate

Note: Metabolic stability data can vary between studies due to different experimental conditions. The data presented provides a general comparison.[12][18][19]

Experimental Protocols for Metabolic Analysis

To ensure trustworthy and reproducible results, standardized protocols are essential. Here, we provide a detailed methodology for a common in vitro assay.

Protocol: In Vitro Metabolic Stability Assay using Human Liver Microsomes (HLMs)

This protocol is designed to determine the rate at which a compound is metabolized by Phase I enzymes, allowing for the calculation of half-life and intrinsic clearance.[16][20]

Rationale: HLMs are a cost-effective and high-throughput model for assessing Phase I metabolic liability.[20] The inclusion of an NADPH-regenerating system is critical, as CYP450 enzymes require NADPH as a cofactor to function.[20][21] Sampling at multiple time points allows for the kinetic characterization of the compound's depletion.

Materials:

  • Pooled Human Liver Microsomes (HLMs)

  • Test Compound (in a suitable solvent like DMSO or Methanol)

  • 0.1 M Phosphate Buffer (pH 7.4)

  • NADPH-Regenerating System (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

  • Control Compounds (e.g., Verapamil for high clearance, Dextromethorphan for low clearance)

  • Ice-cold Acetonitrile (ACN) with an internal standard (for reaction termination and protein precipitation)

  • 96-well incubation and collection plates

Procedure:

  • Preparation: Thaw HLMs at 37°C and dilute to a final protein concentration of 0.5 mg/mL in 0.1 M phosphate buffer on ice.

  • Pre-incubation: Add the diluted HLM solution to the incubation plate. Add the test compound (final concentration typically 1-3 µM) to the wells. Pre-incubate the plate at 37°C for 5-10 minutes to equilibrate the temperature.

  • Initiation: Start the metabolic reaction by adding the pre-warmed NADPH-regenerating system to all wells. This is your T=0 time point for the reaction kinetics.

  • Sampling: At specified time points (e.g., 0, 5, 15, 30, 45, 60 minutes), transfer an aliquot of the reaction mixture to a collection plate containing an equal volume of ice-cold ACN with an internal standard.[20] The cold ACN stops the enzymatic reaction and precipitates the microsomal proteins.

  • Sample Processing: Once all time points are collected, centrifuge the collection plate (e.g., at 4000 rpm for 10 minutes at 4°C) to pellet the precipitated proteins.

  • Analysis: Transfer the supernatant to a new plate for analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[15][22]

  • Data Analysis: Quantify the remaining parent compound at each time point relative to the internal standard. Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of this line is used to calculate the half-life (t½) and intrinsic clearance (CLint).[20]

HLM_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Prep_HLM Dilute HLMs in Phosphate Buffer (pH 7.4) Preincubation Pre-incubate HLM + Compound at 37°C Prep_HLM->Preincubation Prep_Compound Prepare Test Compound & Controls Prep_Compound->Preincubation Initiation Initiate reaction with NADPH System Preincubation->Initiation Sampling Sample at time points (0, 5, 15, 30, 60 min) Initiation->Sampling Termination Terminate reaction in cold ACN + Internal Std. Sampling->Termination Centrifuge Centrifuge to Pellet Protein Termination->Centrifuge Analyze Analyze Supernatant by LC-MS/MS Centrifuge->Analyze Calculate Calculate t½ and CLint Analyze->Calculate

Sources

Safety & Regulatory Compliance

Safety

Operational Guide: Safe Handling &amp; Disposal of 1H-indazol-3-yl(piperidin-1-yl)methanone

Executive Summary & Chemical Context 1H-indazol-3-yl(piperidin-1-yl)methanone is a pharmacophore scaffold structurally distinct from early-generation synthetic cannabinoids (e.g., JWH-018) but sharing the core indazole-3...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context

1H-indazol-3-yl(piperidin-1-yl)methanone is a pharmacophore scaffold structurally distinct from early-generation synthetic cannabinoids (e.g., JWH-018) but sharing the core indazole-3-carboxamide architecture found in potent agonists like AB-PINACA.[1]

Operational Criticality: While often used as a chemical intermediate, this compound must be treated as a High Potency Active Pharmaceutical Ingredient (HPAPI) .[1] Its structural analogs exhibit nanomolar affinity for CB1/CB2 receptors. Improper disposal poses two risks:

  • Bioaccumulation/Ecotoxicity: The piperidine and indazole moieties are environmentally persistent and toxic to aquatic life.

  • Regulatory/Legal Risk: As a structural analog to Schedule I substances, "cradle-to-grave" tracking is required to satisfy DEA (US), Home Office (UK), or local controlled substance analog acts.[1]

The Directive: Do not treat this as standard organic waste. It requires segregation, double-containment, and high-temperature incineration. [1]

Risk Assessment & Hazard Profiling

Before initiating disposal, the material must be classified according to its physical and toxicological state.[1]

Hazard CategorySpecific RiskMitigation Strategy
Pharmacological Potential CB1/CB2 agonist. Inhalation/absorption of dust may cause psychoactive effects, tachycardia, or sedation.[1]OEB 4 Handling: Use HEPA-filtered weigh station or glovebox. No open-bench handling.
Chemical Thermal decomposition releases Nitrogen Oxides (NOx).[2]Do not autoclave (risk of aerosolization). Use chemical incineration.
Environmental Piperidine moiety is toxic to aquatic invertebrates (EC50 < 100 mg/L).Zero-Drain Discharge: No aqueous waste to sewer.
Physical Fine powder; high electrostatic potential.Use anti-static weighing boats; wet-wipe decontamination.

Pre-Disposal Stabilization Protocol

Objective: Render the compound chemically stable and physically contained before it leaves the controlled laboratory zone.

Step 1: Quenching & Deactivation (Bench-Level)

Note: Chemical oxidation (e.g., hypochlorite) is not recommended as a primary disposal method for indazoles due to the formation of stable chlorinated byproducts.[1] Incineration is the only validated destruction method.

  • Solvent Waste: If the compound is in solution (e.g., DMSO, Methanol), do not evaporate.[1] Absorb onto an inert solid matrix (Vermiculite or Activated Carbon) if the volume is <50 mL. For larger volumes, segregate into a dedicated "High Potency Organic" waste stream.[1]

  • Solid Waste:

    • Place the solid material into a pre-weighed, screw-top scintillation vial.[1]

    • Add a small volume of mineral oil to the vial to suppress dust generation.

    • Cap tightly and seal with Parafilm.

Step 2: The "Double-Bag" Containment System

To prevent cross-contamination of the waste holding area, use the following packing hierarchy:

  • Primary Container: The sealed vial or jar containing the oil-suppressed solid.

  • Secondary Containment: Place the primary container into a clear, 6-mil polyethylene zip-lock bag.

    • Action: Wipe the exterior of the primary container with 70% Ethanol/Water before sealing the bag.

  • Tertiary Containment (Lab Pack): Place the bagged item into the designated UN-rated fiber drum or high-density polyethylene (HDPE) pail lined with a chemically resistant liner.

Disposal Workflow: Cradle-to-Grave

This workflow ensures compliance with RCRA (Resource Conservation and Recovery Act) and prevents environmental leaching.

DisposalWorkflow Start Waste Generation (Solid or Liquid) Classify Classification (Is it >1% concentration?) Start->Classify Dilute Stabilization Add Mineral Oil (Solids) Absorb onto Carbon (Liquids) Classify->Dilute Yes (Pure/Conc.) Trace Trace Contaminated PPE/Wipes Classify->Trace No (Wipes/Gloves) Pack Double Containment (Primary Vial + 6-mil Bag) Dilute->Pack Label Labeling 'Caution: High Potency Synthetic' 'Do Not Open' Pack->Label Storage Satellite Accumulation Area (Secured Access) Label->Storage BagTrace Yellow Biohazard/Chem Bag Trace->BagTrace BagTrace->Storage Vendor Licensed Waste Vendor (Profile: Organic Non-Halogenated) Storage->Vendor Manifest Pickup Incinerate Final Destruction High-Temp Incineration (>1000°C) Vendor->Incinerate Certificate of Destruction

Figure 1: Decision logic for the segregation and destruction of indazole-based pharmacophores. Note the strict separation of concentrated material from trace waste.

Emergency Procedures (Spill Response)

In the event of a powder spill outside a containment hood:

  • Evacuate & Isolate: Clear the immediate area (10 ft radius). Mark the zone.

  • PPE Upgrade: Don double nitrile gloves, Tyvek sleeves, and an N95 or P100 respirator .[1] (Standard surgical masks offer insufficient protection against potent bioactive dusts).

  • Wet Clean-Up Strategy:

    • Do NOT sweep. Dry sweeping aerosolizes the pharmacophore.

    • Cover the spill with paper towels soaked in 10% aqueous soap solution or a specific surfactant (e.g., Decon 90).[1]

    • Wipe from the outside in (concentric circles) to avoid spreading.

  • Verification: After cleaning, wipe the surface with a methanol-dampened swab and analyze via UV/LC-MS to confirm no detectable residue remains (Limit of Detection < 1 µg/cm²).

Regulatory Documentation

To maintain "Trustworthiness" and audit-readiness, your waste log must match the mass balance of your inventory.[1]

  • Waste Profile Description: "Waste Toxic Solids, Organic, N.O.S.[1] (Contains Indazole Derivative)."[2][3][4]

  • EPA Waste Code (US): While not specifically listed, use D001 (if solvent present) or classify as Non-Regulated Hazardous Waste destined for incineration.[1] Do not label as "General Trash."

  • Chain of Custody: If the specific analog is scheduled in your jurisdiction, two authorized signatories must witness the sealing of the waste drum.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version.[5][6] National Academies Press.[5] [Link]

  • United Nations Office on Drugs and Crime (UNODC). (2013). Recommended Methods for the Identification and Analysis of Synthetic Cannabinoid Receptor Agonists in Seized Materials. (Provides structural context for Indazole-3-carboxamides). [Link]

  • U.S. Environmental Protection Agency (EPA). (2023). Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 CFR.[5] (Governs hazardous waste identification and incineration standards). [Link]

  • Occupational Safety and Health Administration (OSHA). (2016). Controlling Occupational Exposure to Hazardous Drugs. (Guidance on HPAPI and potent compound handling). [Link]

Sources

Handling

Personal protective equipment for handling 1H-indazol-3-yl(piperidin-1-yl)methanone

Executive Summary & Risk Stratification 1H-indazol-3-yl(piperidin-1-yl)methanone (CAS: Analogous to 1000669-72-6 series) is a pharmacologically active heterocyclic scaffold.[1][2][3][4][5] Structurally, it combines an in...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Risk Stratification

1H-indazol-3-yl(piperidin-1-yl)methanone (CAS: Analogous to 1000669-72-6 series) is a pharmacologically active heterocyclic scaffold.[1][2][3][4][5] Structurally, it combines an indazole core with a piperidine moiety via a carbonyl linker.[3]

Critical Hazard Analysis: This structural motif is a "privileged scaffold" in medicinal chemistry, frequently serving as the core for Synthetic Cannabinoid Receptor Agonists (SCRAs) (e.g., AB-CHMINACA analogs) and Kinase Inhibitors .[1][3]

  • Default Assumption: Until specific IC50/EC50 data confirms low potency, you must treat this compound as a High Potency Active Pharmaceutical Ingredient (HPAPI) .[1][3]

  • Occupational Exposure Band (OEB): Default to OEB 3 (

    
    ) or OEB 4  (
    
    
    
    ) based on the precautionary principle for novel bioactive ligands.

Primary Routes of Entry:

  • Inhalation: High risk during weighing/solubilization of dry powder.[3]

  • Dermal Absorption: Moderate-High risk.[1][3] The lipophilic nature of the piperidine/indazole combination facilitates skin permeation.

Personal Protective Equipment (PPE) Matrix

The following PPE standards are non-negotiable for handling this compound in a research setting.

Protection ZoneComponentSpecificationScientific Rationale
Respiratory Primary Class II, Type A2 Biosafety Cabinet (or Chemical Fume Hood)Engineering controls are the primary barrier.[1][3] HEPA filtration captures particulates; exhaust removes solvent vapors.[3]
Secondary P100 / N99 Respirator (if outside hood)Standard N95s are insufficient for HPAPI dusts.[1][3] P100 offers 99.97% filtration efficiency against oil/non-oil particulates.[3]
Dermal (Hands) Inner Layer Nitrile (4 mil) Acts as a second skin.[1][3] Bright color (e.g., orange) preferred to visualize outer glove breach.[3]
Outer Layer Nitrile (Extended Cuff, >5 mil) Double-gloving creates a "breakthrough buffer."[1][3] If the outer glove is compromised by solvent, the inner glove protects during doffing.
Dermal (Body) Torso Tyvek® Lab Coat (Closed Front) Cotton coats absorb and retain chemicals.[1][3] Tyvek provides a non-porous barrier against dust and light splashes.[3]
Arms Tyvek® Sleeve Covers Covers the "wrist gap" between the glove and lab coat cuff—the most common site of exposure.
Ocular Primary Chemical Splash Goggles Safety glasses with side shields are insufficient for powders that can drift behind lenses.[1][3]
Operational Workflow: The "Safe-Circle" Protocol[1][3]

The following logic flow ensures that containment is never broken during the compound's lifecycle.

SafetyProtocol Start Storage Retrieval Weighing Weighing (Balance Enclosure) Start->Weighing Sealed Container Solubilization Solubilization (Fume Hood) Weighing->Solubilization Dry Powder Transfer Waste Waste Disposal Weighing->Waste Spilled Solids (HEPA Vac) Reaction Reaction / Assay Solubilization->Reaction Liquid Handling Solubilization->Waste Solvent Waste Reaction->Waste Quenching

Figure 1: Operational lifecycle emphasizing containment points. Red indicates highest inhalation risk (dry powder).[1][3]

Detailed Handling Procedures
Phase A: Weighing (Critical Risk Step)[1][3]
  • The Hazard: Electrostatic forces can cause the fine powder of indazole derivatives to "jump" or disperse.

  • Protocol:

    • Static Control: Use an ionizing bar or anti-static gun inside the balance enclosure before opening the vial.[3]

    • Taring: Tare the receiving vessel with its lid on.

    • Transfer: Open the source vial only inside the enclosure. Use a disposable antistatic spatula.[3]

    • Wet-Wipe Method: After weighing, wipe the exterior of the receiving vessel with a solvent-dampened Kimwipe before removing it from the enclosure.[3] This removes invisible dust traces.[3]

Phase B: Solubilization
  • The Hazard: Once dissolved (e.g., in DMSO or Methanol), the compound's ability to penetrate the skin increases significantly (DMSO is a known permeation enhancer).[1][3]

  • Protocol:

    • Add solvent slowly down the side of the vessel to minimize aerosolization.[3]

    • Vortex only with the cap tightly sealed.

    • Inspect gloves immediately after this step.[3] If any liquid touched the outer glove, change it immediately .[3]

Phase C: Emergency Spill Response[1][3]
  • Dry Spill: DO NOT SWEEP.[1][3] Sweeping generates aerosols.[3]

    • Action: Cover with a wet paper towel (water or ethanol) to dampen the powder, then wipe up. Place all materials in a hazardous waste bag.

  • Liquid Spill:

    • Action: Absorb with vermiculite or spill pads.[3] Clean area with 10% bleach solution (oxidizes the organic structure) followed by water.

Disposal & Deactivation

Indazole-based compounds are stable organic heterocycles.[1][3] They do not degrade rapidly in water.[3][5]

  • Solid Waste: Collect in "High Potency/Cytotoxic" waste streams (typically incinerated).[1][3]

  • Liquid Waste: Segregate into "Halogenated" or "Non-Halogenated" solvent waste based on the solvent used.[3] Do not pour down the drain.

  • Decontamination: Glassware should be rinsed with a solvent (Acetone/Methanol) into the waste container before being washed with detergent.[3]

References
  • National Institute for Occupational Safety and Health (NIOSH). (2019).[1][3][6] The NIOSH Occupational Exposure Banding Process for Chemical Risk Management. Centers for Disease Control and Prevention. [Link][1][3]

  • National Research Council. (2011).[1][7] Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. The National Academies Press.[3][7] [Link]

  • United Nations Office on Drugs and Crime (UNODC). (2020).[1][3] Recommended Methods for the Identification and Analysis of Synthetic Cannabinoid Receptor Agonists in Seized Materials. (Context for Indazole/Piperidine scaffolds). [Link]

  • PubChem. (2025).[1][3] Compound Summary: Indazole-3-carboxamide derivatives. National Library of Medicine.[3] [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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